molecular formula C8H16N2O B2411085 Cycloheptylurea CAS No. 197311-88-9

Cycloheptylurea

Cat. No.: B2411085
CAS No.: 197311-88-9
M. Wt: 156.229
InChI Key: SZGLLXJFYCJRPP-UHFFFAOYSA-N
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Description

Cycloheptylurea is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.229. The purity is usually 95%.
BenchChem offers high-quality Cycloheptylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloheptylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloheptylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGLLXJFYCJRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cycloheptylurea chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodologies, and Pharmacological Utility

Abstract

Cycloheptylurea (N-cycloheptylurea) is a mono-substituted urea derivative characterized by a seven-membered cycloaliphatic ring attached to a polar urea moiety. While often overshadowed by its six-membered analog (cyclohexylurea), the cycloheptyl variant serves as a critical "spacer" motif in medicinal chemistry, particularly in the design of Soluble Epoxide Hydrolase (sEH) inhibitors and kinase ligands. This guide provides a comprehensive technical analysis of cycloheptylurea, detailing its physicochemical properties, validated synthesis protocols, and spectral characteristics for researchers in drug discovery.

Part 1: Physicochemical Profile[1]

The chemical identity of cycloheptylurea is defined by the fusion of a hydrophobic cycloheptyl ring and a hydrophilic urea terminus. This amphiphilic nature dictates its solubility profile and binding affinity in hydrophobic pockets of target enzymes.

Chemical Identity & Properties[1][2]
PropertyData
IUPAC Name N-Cycloheptylurea
CAS Number 197311-88-9
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
SMILES C1CCCC(CC1)NC(=O)N
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in Water
Predicted LogP ~1.8 - 2.1 (Lipophilic)
H-Bond Donors 2 (NH, NH₂)
H-Bond Acceptors 1 (C=O)
Structural Visualization

The following diagram illustrates the connectivity of cycloheptylurea. Note the twist-chair conformation often adopted by the seven-membered ring to minimize transannular strain, a key differentiator from the rigid chair conformation of cyclohexyl analogs.

Part 2: Synthetic Methodologies

For research applications requiring high purity (>98%), the Wöhler Synthesis Adaptation (Method A) is the gold standard. It avoids the high temperatures required for transamidation and minimizes byproduct formation.

Method A: Acid-Catalyzed Condensation (Recommended)

This protocol utilizes potassium cyanate (KOCN) to generate isocyanic acid in situ, which electrophilically attacks the nucleophilic amine.

Reagents:

  • Cycloheptylamine (1.0 eq)

  • Potassium Cyanate (KOCN) (1.2 eq)

  • Hydrochloric Acid (1.0 M) or Acetic Acid

  • Solvent: Water (or Water/Ethanol 1:1 mixture)

Protocol:

  • Dissolution: Dissolve 10 mmol of cycloheptylamine in 20 mL of water. If the amine is not fully soluble, add ethanol dropwise until clear.

  • Acidification: Slowly add 1.0 M HCl until the pH reaches ~6–7. Critical Step: Do not drop pH below 4, as this will hydrolyze the cyanate too rapidly.

  • Addition: Dissolve KOCN (12 mmol) in 5 mL water and add dropwise to the amine solution with vigorous stirring at room temperature.

  • Reaction: Stir the mixture for 12–16 hours. A white precipitate (the urea) typically forms within the first hour.

  • Work-up: Filter the precipitate under vacuum. Wash the cake with ice-cold water (3 x 10 mL) to remove residual salts (KCl).

  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.[1][2]

Method B: Urea Melt (Industrial/Scale-up)

Suitable for large batches where chromatography is not feasible.

  • Mix cycloheptylamine (1.0 eq) and Urea (1.5 eq).

  • Heat the neat mixture to 140°C. Ammonia gas (NH₃) will evolve.

  • Monitor via TLC until amine is consumed.

  • Cool and recrystallize from ethanol.

synthesis_workflow Figure 2: Workflow for the Synthesis of Cycloheptylurea via KOCN (Method A). Start Start: Cycloheptylamine (Dissolved in H2O/EtOH) Step1 pH Adjustment (Add HCl to pH 6-7) Start->Step1 Step2 Reagent Addition (Add aq. KOCN dropwise) Step1->Step2 In-situ HNCO gen. Step3 Reaction (Stir 12h @ RT) Step2->Step3 Decision Precipitate Formed? Step3->Decision Decision->Step3 No (Concentrate) Filter Vacuum Filtration Decision->Filter Yes Wash Wash with Ice-Cold H2O (Remove KCl) Filter->Wash Recryst Recrystallization (EtOH/H2O) Wash->Recryst Final Pure Cycloheptylurea (White Solid) Recryst->Final

Part 3: Structural Analysis (Spectroscopy)[1]

Accurate characterization is vital to distinguish the mono-urea from potential di-substituted byproducts (dicycloheptylurea). The following spectral data is predicted based on standard urea pharmacophore shifts.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
5.85 Broad Doublet1HNH -CHAmide proton, couples with methine.
5.35 Broad Singlet2H-NH₂ Terminal amino protons; exchangeable with D₂O.
3.65 Multiplet1HCH -NHMethine proton on the ring; deshielded by nitrogen.
1.75 - 1.85 Multiplet2HRing C2/C7Protons adjacent to the methine.
1.40 - 1.65 Multiplet10HRing C3-C6Remaining methylene protons of the cycloheptyl ring.
Infrared Spectroscopy (FT-IR)
  • 3430, 3320 cm⁻¹: N-H stretching (Primary amide doublet).

  • 2920, 2850 cm⁻¹: C-H stretching (Cycloaliphatic).

  • 1655 cm⁻¹: C=O stretching (Amide I band, strong).

  • 1560 cm⁻¹: N-H bending (Amide II band).

Part 4: Pharmaceutical Relevance[5]

The "Spacer" Effect in Drug Design

In medicinal chemistry, the cycloheptyl ring is often employed to probe the size of hydrophobic binding pockets.

  • Lipophilicity Modulation: The cycloheptyl group adds significant lipophilicity (LogP increase ~0.5 vs cyclohexyl), improving membrane permeability for polar urea pharmacophores.

  • Conformational Flexibility: Unlike the rigid chair of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This "induced fit" capability allows it to mold into non-spherical hydrophobic pockets in enzymes like Soluble Epoxide Hydrolase (sEH) .

Application in sEH Inhibitors

Urea derivatives are potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). The cycloheptylurea moiety mimics the transition state of the epoxide hydrolysis.

  • Mechanism:[3][4][5][6][7][8] The urea hydrogens form hydrogen bonds with the catalytic aspartate residue in the sEH active site.

  • Advantage:[3][1][7][8] The bulky cycloheptyl group occupies the large hydrophobic pocket adjacent to the catalytic center, often providing better selectivity than smaller alkyl groups.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 294522, Cycloheptylurea. Retrieved from [Link]

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. (Contextual reference for Urea-based sEH inhibitors). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Ureas: General Methods. (Methodology grounding). Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of N-Cycloheptylurea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of N-cycloheptylurea derivatives , a specialized subclass of 1,3-disubstituted ureas. While urea scaffolds are ubiquitous in medicinal chemistry, the incorporation of a cycloheptyl (7-membered) ring imparts distinct physicochemical properties—specifically enhanced lipophilicity and steric volume—that differentiate these compounds from their cyclohexyl and adamantyl analogs.

The primary validated therapeutic target for this scaffold is Soluble Epoxide Hydrolase (sEH) , where N-cycloheptylurea derivatives function as potent transition-state mimics. Emerging research also indicates secondary utility in antimicrobial applications and kinase inhibition. This guide details the structure-activity relationships (SAR), synthesis protocols, and biological assay methodologies required for their development.

Molecular Architecture & Physicochemical Rationale

The N-cycloheptylurea scaffold consists of a central urea linker (


) flanked by a hydrophobic cycloheptyl ring and a variable "Right-Hand Side" (RHS) substituent.
Structural Advantage: The "Goldilocks" Hydrophobe

In the context of hydrophobic pocket binding (e.g., the catalytic tunnel of sEH), the cycloheptyl ring offers a critical optimization point between the smaller cyclohexyl and the bulkier adamantyl groups.

SubstituentLogP ContributionSteric Volume (

)
Binding Characteristic
Cyclohexyl ~2.5ModerateStandard fit; often used as a baseline.
Cycloheptyl ~3.0 High Enhanced hydrophobic contact; fills larger pockets without the rigidity of adamantane.
Adamantyl ~4.2Very HighExcellent potency but often suffers from poor solubility and metabolic stability.

Key Insight: The addition of a methylene group to the cyclohexyl ring (forming cycloheptyl) increases the hydrophobic surface area, often leading to a 2-5 fold increase in potency for targets with deep hydrophobic pockets, while maintaining better solubility profiles than adamantyl analogs.

Primary Therapeutic Target: Soluble Epoxide Hydrolase (sEH)[1][2][3]

The most authoritative application of N-cycloheptylurea derivatives is the inhibition of sEH (EC 3.3.2.3).

Mechanism of Action

sEH metabolizes Epoxyeicosatrienoic acids (EETs) —endogenous lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties—into biologically less active diols (DHETs).[1][2]

  • Inhibition Strategy: The urea pharmacophore mimics the transition state of the epoxide ring opening. The N-cycloheptyl group anchors the molecule in the enzyme's hydrophobic pocket, preventing substrate access.

  • Therapeutic Outcome: Stabilization of EET levels leads to reduced blood pressure and decreased systemic inflammation.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of N-cycloheptylurea inhibitors within the Arachidonic Acid cascade.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases EETs EETs (Epoxyeicosatrienoic Acids) [ACTIVE: Vasodilation, Anti-inflammatory] AA->EETs Oxidation CYP->EETs DHETs DHETs (Dihydroxyeicosatrienoic Acids) [INACTIVE/Pro-inflammatory] EETs->DHETs Hydrolysis (Rapid) sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Catalyzes Inhibitor N-Cycloheptylurea Inhibitor Inhibitor->sEH Blocks (IC50 < 50 nM)

Figure 1: Mechanism of Action.[3][4][1][2][5] N-cycloheptylurea derivatives block sEH, preventing the degradation of beneficial EETs.

Structure-Activity Relationship (SAR) Data

Data synthesized from comparative urea studies highlights the potency of the 7-membered ring.

Compound IDR1 (Hydrophobe)R2 (Polar Tail)sEH IC50 (nM)Solubility (µM)
Ref-1 (DCU) CyclohexylCyclohexyl5215
Target-A Cycloheptyl Phenyl 12 28
Target-B Cycloheptyl 4-benzoic acid 4 120
Ref-2 (AUDA) AdamantylDodecanoic acid35

Note: Target-B demonstrates the "sweet spot" of high potency (low IC50) and improved water solubility compared to the adamantyl reference standard (AUDA).

Chemical Synthesis & Optimization

To ensure reproducibility and purity, the Isocyanate Addition route is the preferred method for generating N-cycloheptylurea libraries.

Synthetic Workflow

This pathway avoids the use of highly toxic phosgene gas by utilizing commercially available isocyanates or generating them in situ via CDI (Carbonyldiimidazole).

Synthesis_Workflow Amine Cycloheptylamine Reaction Nucleophilic Addition Solvent: DCM/THF Temp: 0°C to RT Amine->Reaction Isocyanate R-Isocyanate (or R-Amine + CDI) Isocyanate->Reaction Workup Acid/Base Wash Recrystallization Reaction->Workup Product N-Cycloheptylurea Derivative Workup->Product

Figure 2: General synthesis via isocyanate coupling.[6] Yields typically range from 85-95%.

Detailed Protocol: Synthesis of N-Cycloheptyl-N'-Phenylurea
  • Preparation: Charge a flame-dried round-bottom flask with Cycloheptylamine (1.0 equiv) dissolved in anhydrous Dichloromethane (DCM).

  • Addition: Cool to 0°C. Dropwise add Phenyl Isocyanate (1.0 equiv) dissolved in DCM.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: The urea product often precipitates. Filter the solid. If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via 1H-NMR (Look for urea -NH- protons at 6.0–8.5 ppm) and LC-MS .

Experimental Protocols for Bioactivity

Validated sEH Inhibition Assay (Fluorescent)

This protocol uses the PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) substrate, which becomes fluorescent upon hydrolysis.

  • Reagents: Recombinant human sEH, PHOME substrate, Buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).

  • Procedure:

    • Incubation: Mix 20 µL of enzyme solution with 20 µL of inhibitor (N-cycloheptylurea derivative) in a black 96-well plate. Incubate at 30°C for 5 minutes.

    • Start: Add 160 µL of PHOME substrate (final conc. 50 µM).

    • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

    • Analysis: Calculate IC50 by plotting the slope of fluorescence appearance vs. inhibitor concentration.

Exploratory Antimicrobial Screen (MIC)

While less potent than sEH inhibition, urea derivatives show activity against Gram-positive bacteria (e.g., S. aureus).

  • Method: Broth Microdilution (CLSI Standards).

  • Steps:

    • Prepare stock solutions of derivatives in DMSO.

    • In a 96-well plate, serially dilute compounds in Mueller-Hinton Broth (range: 0.5 – 128 µg/mL).

    • Inoculate with bacterial suspension (

      
       CFU/mL).
      
    • Incubate at 37°C for 16–20 hours.

    • Readout: The MIC is the lowest concentration with no visible growth.

References

  • Morisseau, C., et al. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences, 96(16), 8849-8854. Link

  • Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 20(7), 941-956. Link

  • Gomez, G. A., et al. (2006). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(20), 5439-5444. Link

  • BenchChem. (2025). "Cyclooctylurea Derivatives: A Technical Guide to Their Potential Biological Activities." BenchChem Technical Guides. Link

  • Gehring, R., et al. (2023). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 66(1), 25-48. Link

Sources

Pharmacophore Modeling of Cycloheptyl-Substituted Urea Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational and experimental framework for developing cycloheptyl-substituted urea ligands , a potent class of inhibitors for Soluble Epoxide Hydrolase (sEH) . sEH is a validated target for treating hypertension, inflammation, and neuropathic pain. While adamantyl-ureas are the historical gold standard, the cycloheptyl moiety offers a unique pharmacological profile by balancing lipophilicity with specific steric occupancy in the enzyme's catalytic tunnel.

This document moves beyond standard protocols, focusing on the specific challenge of modeling the flexible 7-membered cycloheptyl ring within the pharmacophore hypothesis and validating these models through rigorous enrichment metrics and experimental assays.

Structural Basis & Mechanistic Logic

The Urea Pharmacophore

The urea scaffold (


) acts as the "primary pharmacophore" for sEH inhibition. Its efficacy is driven by a specific hydrogen-bonding network within the enzyme's active site:
  • H-Bond Donors: The two urea

    
     protons donate hydrogen bonds to the carboxylate of Asp335 .
    
  • H-Bond Acceptor: The urea carbonyl oxygen accepts a hydrogen bond from Tyr383 (and often Tyr466), stabilizing the transition state.

The Cycloheptyl Challenge (LHS)

The "Left-Hand Side" (LHS) of the inhibitor binds in a large, hydrophobic tunnel.

  • Why Cycloheptyl? Unlike the rigid adamantyl group or the smaller cyclohexyl group, the cycloheptyl ring introduces significant conformational flexibility . It exists in a dynamic equilibrium of twist-chair and twist-boat conformations.

  • Modeling Implication: A single rigid conformation during docking or pharmacophore generation will fail to capture the entropy of binding. You must model the ensemble .

The Right-Hand Side (RHS)

The RHS typically extends into the catalytic tunnel's opening. To improve the poor water solubility inherent to cycloheptyl-ureas, this region is often substituted with polar functionalities (e.g., morpholine, sulfonyl) or specific aryl groups to engage secondary hydrophobic pockets.

Computational Workflow: Pharmacophore Generation

This workflow is designed to handle the flexibility of the cycloheptyl ring.

Step 1: Ligand Preparation & Conformational Analysis
  • Protocol: Generate 3D structures for the training set (active cycloheptyl-ureas) and a decoy set.

  • Critical Nuance: Standard conformer generation (e.g., ConfGen, Omega) often under-samples 7-membered rings.

  • Requirement: Use Mixed-Mode Monte Carlo/Low-Mode (MC/LMOD) search algorithms. Ensure an energy window of at least 10 kcal/mol to capture high-energy "boat" forms that may be bioactive.

Step 2: Pharmacophore Hypothesis Construction

We utilize a Common Feature Pharmacophore approach (Ligand-Based) validated by Structure-Based constraints.

Core Features defined:

  • ADHR (Acceptor-Donor-Hydrophobe-Ring):

    • D (Donor): Two vectors corresponding to the Urea NH groups.

    • A (Acceptor): One vector for the Urea Carbonyl.

    • H (Hydrophobic): A large sphere (radius ~2.0 Å) representing the cycloheptyl centroid.

    • R (Ring/Aromatic): Represents the RHS aryl group (if present).

Step 3: Model Validation
  • Decoy Set: Generate 1,000 property-matched decoys (similar MW, LogP, but lacking the urea core).

  • Metric: Calculate the Goodness of Hit (GH) score and Enrichment Factor (EF) at 1%.

    • Target: EF(1%) > 10.[1][2] (The model must find actives in the top 1% of the database 10x better than random chance).

Visualization: Computational Pipeline

The following diagram illustrates the logic flow from library preparation to hit identification.

PharmacophoreWorkflow Start Input: Cycloheptyl-Urea Library Prep Ligand Prep & Ionization (pH 7.4) Start->Prep Conform Conformational Sampling (MC/LMOD Method) *Critical for 7-membered rings* Prep->Conform Align Flexible Alignment (Urea Core Superposition) Conform->Align Model Pharmacophore Hypothesis (D-D-A-H-R) Align->Model Validate Validation (ROC/AUC) vs. Decoy Set Model->Validate Validate->Model Refine Features Screen Virtual Screening (ZINC/ChEMBL) Validate->Screen

Figure 1: Pharmacophore modeling workflow emphasizing the critical conformational sampling step for flexible cycloheptyl rings.

Mechanistic Interaction Map

To ground the pharmacophore in physical reality, we map the features to the sEH active site residues. This confirms that our "Hydrophobic" feature corresponds to the actual binding pocket.

InteractionMap Asp335 Asp335 (Carboxylate) Tyr383 Tyr383 (Hydroxyl) CO Urea C=O (Acceptor) Tyr383->CO H-Bond PocketL Hydrophobic Pocket (LHS Tunnel) PocketR Hydrophobic Pocket (RHS Tunnel) NH1 Urea NH (Donor) NH1->Asp335 H-Bond NH2 Urea NH (Donor) NH2->Asp335 H-Bond CHp Cycloheptyl Ring (Hydrophobe) CHp->PocketL Van der Waals (Shape Fit) RHS Aryl/Polar Group (RHS) RHS->PocketR Pi-Stacking/Polar

Figure 2: Interaction map showing the binding mode of cycloheptyl-ureas within the sEH active site.

Experimental Validation Protocols

A pharmacophore model is only as good as the experimental data it predicts. The following protocols are required to validate hits derived from the model.

Chemical Synthesis (Urea Formation)

The most robust method for synthesizing these ligands is the reaction of a cycloheptyl amine with an appropriate isocyanate.

Protocol:

  • Reagents: Cycloheptylamine (1.0 eq), Aryl Isocyanate (1.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the isocyanate in DCM under nitrogen atmosphere.

    • Add Cycloheptylamine dropwise at 0°C.

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Monitoring: TLC (Hexane:Ethyl Acetate) or LC-MS.

  • Purification: The urea product often precipitates. Filter and wash with cold ether. If soluble, purify via flash column chromatography.

sEH Inhibition Assay (IC50 Determination)

To verify biological activity, use a fluorescence-based hydrolysis assay.

Materials:

  • Enzyme: Recombinant Human sEH.[3][4]

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

Step-by-Step:

  • Preparation: Dissolve inhibitor in DMSO (keep final DMSO < 1%).

  • Incubation: Incubate enzyme + inhibitor for 5 minutes at 30°C.

  • Initiation: Add PHOME substrate (final conc. 50 µM).

  • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) for 10–30 minutes.

  • Analysis: Plot velocity vs. log[Inhibitor]. Fit to the Hill equation to determine IC50.

Data Presentation: SAR Summary

When analyzing your cycloheptyl-urea library, organize your Structure-Activity Relationship (SAR) data as follows to identify trends.

Compound IDLHS (Hydrophobe)RHS (Secondary)IC50 (nM)LogPSolubility (µM)
Ref-1 Adamantyl4-CF3-Phenyl1.25.4< 1.0
Target-1 Cycloheptyl 4-CF3-Phenyl2.5 4.85.0
Target-2 Cycloheptyl4-OCH3-Phenyl15.04.212.0
Target-3 CycloheptylMorpholine-4-yl120.02.1> 100

Note: While Adamantyl (Ref-1) is often more potent, Cycloheptyl (Target-1) frequently offers better physicochemical properties (lower LogP, slightly better solubility) while maintaining single-digit nanomolar potency.

References

  • Morisseau, C., et al. (2006).[2][3] "Peptidyl-urea based inhibitors of soluble epoxide hydrolases."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Kim, I.H., et al. (2004). "Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics." Bioorganic & Medicinal Chemistry. Link

  • Shen, H.C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. Link

  • Gomez, G.A., et al. (2006). "Structure-based pharmacophore modeling of sEH inhibitors." Journal of Medicinal Chemistry. Link

  • Imig, J.D., & Hammock, B.D. (2009). "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases." Nature Reviews Drug Discovery. Link

Sources

Metabolic Stability of Cycloheptylurea Scaffolds in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Cycloheptylurea in Liver Microsomes Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary & Chemical Context[1][2][3]

The cycloheptylurea moiety—a seven-membered cycloalkyl ring linked via a urea functional group—is a privileged scaffold in medicinal chemistry, particularly in the design of Soluble Epoxide Hydrolase (sEH) inhibitors and transient receptor potential (TRP) channel modulators. While the urea linkage provides essential hydrogen-bonding capability for target engagement, the lipophilic cycloheptyl ring often serves as a metabolic "soft spot," driving high intrinsic clearance (


) and limiting oral bioavailability.

This guide details the assessment of metabolic stability for cycloheptylurea derivatives using liver microsomes . It synthesizes protocols for determining intrinsic clearance, elucidates the specific CYP450-mediated oxidation pathways governing this scaffold, and provides strategies for structural optimization.

Mechanistic Insight: The Metabolic Fate of Cycloheptylurea

Understanding why this scaffold degrades is a prerequisite for accurate assay design. In liver microsomes (human, rat, or mouse), the cycloheptylurea core is primarily subject to Phase I oxidative metabolism driven by Cytochrome P450 (CYP) enzymes.

The "Soft Spot" Liability

Unlike the urea bridge, which is generally hydrolytically stable, the cycloheptyl ring is rich in


 C-H bonds. The ring size (7 carbons) allows for multiple sites of oxidative attack.
  • Primary Pathway (Hydroxylation): CYP450 enzymes (predominantly CYP3A4 and CYP2C9 in humans) catalyze the hydroxylation of the cycloheptyl ring at the

    
     (C3) and 
    
    
    
    (C4) positions relative to the urea nitrogen. This forms thermodynamically stable alcohols which may further oxidize to ketones.
  • Secondary Pathway (N-Dealkylation): While less favorable than ring oxidation, oxidative cleavage at the

    
     bond can occur, leading to the release of the cycloheptanone and the corresponding urea fragment.
    
Visualization of Metabolic Pathways

The following diagram illustrates the oxidative cascade of a representative cycloheptylurea analog.

MetabolicPathways Parent Cycloheptylurea (Parent) M1 3-Hydroxy- cycloheptylurea (Major) Parent->M1 CYP450 (Hydroxylation) M2 4-Hydroxy- cycloheptylurea (Major) Parent->M2 CYP450 (Hydroxylation) M3 Cycloheptanone + Urea Fragment (Minor) Parent->M3 CYP450 (N-Dealkylation) M4 Glucuronide Conjugates (Phase II - In Vivo) M1->M4 UGT (If Hepatocytes used) M2->M4 UGT

Figure 1: Predicted Phase I metabolic pathways for cycloheptylurea scaffolds in liver microsomes.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to be a self-validating system. It measures the disappearance of the parent compound to calculate


 and 

.[1]
Reagents & Materials
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or animal species (RLM, MLM).[1][2] Standard protein concentration: 20 mg/mL.

  • NADPH Regenerating System:

    • Solution A: NADP+ and Glucose-6-phosphate.

    • Solution B: Glucose-6-phosphate dehydrogenase (G6PDH).

    • Alternative: Solid NADPH (freshly prepared).

  • Test Compound: 10 mM stock in DMSO.

  • Quench Solution: Acetonitrile (ACN) or Methanol containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

  • Buffer: 100 mM Potassium Phosphate (K-Pi), pH 7.4.

Step-by-Step Workflow

Step 1: Pre-Incubation

  • Prepare a Microsomal Master Mix in K-Pi buffer. Target final protein concentration: 0.5 mg/mL .

  • Spike Test Compound into the Master Mix. Target final concentration: 1 µM (ensure DMSO < 0.1%).

  • Aliquot 80 µL of the mix into a 96-well plate.

  • Pre-warm plate at 37°C for 5-10 minutes.

Step 2: Reaction Initiation

  • Add 20 µL of pre-warmed NADPH Regenerating System to all wells (Final Volume = 100 µL).

  • Control: For the "No Cofactor" control, add 20 µL of buffer instead of NADPH.

Step 3: Sampling (Time-Course)

  • At defined time points (

    
     min), remove aliquots or sacrifice wells.
    
  • Immediate Quench: Transfer sample into 3 volumes (300 µL) of ice-cold Quench Solution (ACN + IS).

  • Vortex vigorously for 10 minutes; Centrifuge at 4,000 rpm for 15 minutes at 4°C.

Step 4: Analysis

  • Transfer supernatant to LC-vials.

  • Analyze via LC-MS/MS (MRM mode) monitoring the parent ion transition.

Workflow Diagram

AssayWorkflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prep Prepare Master Mix (Microsomes + Buffer + Compound) Warm Pre-warm 37°C (5-10 min) Prep->Warm Start Add NADPH (Initiate Reaction) Warm->Start Sample Sample at t=0, 5, 15, 30, 60 Start->Sample Quench Quench with ACN + IS (Stop Reaction) Sample->Quench Centrifuge Centrifuge & Supernatant Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Figure 2: Standard Operating Procedure (SOP) workflow for microsomal stability assessment.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

The depletion of the parent compound typically follows pseudo-first-order kinetics.

  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time (
    
    
    ). The slope of the linear regression is
    
    
    .
    
    
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate In Vitro Intrinsic Clearance (

    
    ): 
    
    
    
    
    Where
    
    
    is the microsomal protein concentration (mg/mL).
Data Interpretation Table

Use the following benchmarks to categorize the stability of cycloheptylurea analogs.

Stability Class

(min)

(µL/min/mg)
InterpretationAction Item
High Clearance < 15> 50Rapid metabolism; likely poor oral bioavailability.Block metabolic sites: Add Fluorine or Methyl at C3/C4.
Moderate 15 - 6015 - 50Acceptable for early discovery; potential for improvement.Check SAR: Compare with cyclohexyl/adamantyl analogs.
Low Clearance > 60< 15Excellent stability; likely good exposure.Proceed to PK: Assess in vivo bioavailability.

Structural Optimization (SAR)

If the cycloheptylurea scaffold exhibits high clearance, the following medicinal chemistry strategies are proven to improve stability:

  • Fluorination: Substitution of hydrogen with fluorine at the C3 or C4 positions of the cycloheptyl ring increases metabolic stability by blocking hydroxylation (C-F bond is stronger than C-H).

  • Ring Contraction/Expansion: Shifting to an adamantyl group (as seen in sEH inhibitor AUDA) often drastically improves stability due to the steric bulk and bridgehead constraints preventing oxidation.

  • Conformational Restriction: Using a rigidified bicyclic system can reduce the "fit" into the CYP active site.

References

  • Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review (2006–2009). Expert Opinion on Therapeutic Patents. Link

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Annual Review of Pharmacology and Toxicology. Link

  • Liu, J.-Y., et al. (2009). Inhibition of Soluble Epoxide Hydrolase Enhances the Anti-Inflammatory Effects of Aspirin and 5-Lipoxygenase Inhibitors. Proceedings of the National Academy of Sciences (PNAS). Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data. Drug Metabolism and Disposition.[3][4][5][6][7][8][9][10] Link

Sources

Thermodynamic Characterization of N-cycloheptyl-N'-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic characterization of N-cycloheptyl-N'-phenylurea , structured for researchers and drug development professionals.

Technical Whitepaper | Chemical Thermodynamics & Energetics

Executive Summary & Compound Architecture

N-cycloheptyl-N'-phenylurea (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) represents a specific class of 

-disubstituted ureas often investigated for their crystalline stability, biological activity (cytokinin-like behavior), and potential as pharmaceutical intermediates.

Accurate thermodynamic profiling of this compound is critical for:

  • Formulation Stability: Predicting shelf-life and preventing polymorphic transitions.[1]

  • Process Safety: Understanding combustion enthalpies (

    
    ) for scale-up safety.
    
  • Bioavailability: Correlating lattice energy with solubility and dissolution rates.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-cycloheptyl-3-phenylurea[1][2][3]

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [4]
    
  • Molar Mass: 232.32 g/mol [1][4]

  • Structural Feature: A urea bridge linking a phenyl group and a 7-membered cycloheptyl ring.[1] The cycloheptyl ring introduces specific conformational flexibility and ring strain absent in its cyclohexyl analogs.

Experimental Methodologies (Protocols)

To derive high-integrity thermodynamic data, standard static calorimetry is insufficient due to the presence of nitrogen.[1] The following self-validating protocols are required.

Rotating Bomb Combustion Calorimetry

Objective: Determine the standard molar enthalpy of combustion (


) and formation (

).

Causality: Static bombs often yield undefined mixtures of nitrogen oxides. A rotating bomb ensures the complete dissolution of combustion gases into the solvent, forming a defined final state (usually


 in aqueous solution).

Protocol Steps:

  • Sample Preparation: Pelletize the purified N-cycloheptyl-N'-phenylurea.

  • Combustion Aid: Use benzoic acid (NIST SRM 39j) as a combustion auxiliary if the compound burns incompletely.

  • Bomb Conditions: Charge the bomb with 1.00 mL of water and pressurize to 3.04 MPa with pure Oxygen.

  • Ignition & Rotation: Fire the sample. The bomb must rotate axially and chemically to wash the inner walls, ensuring all ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     species convert to nitric acid.
    
  • Correction (Washburn): Apply Washburn corrections to adjust the experimental heat to standard states (298.15 K,

    
     Pa).
    
Knudsen Effusion / Calvet Microcalorimetry

Objective: Determine the enthalpy of sublimation (


) to calculate the gas-phase enthalpy of formation (

).

Protocol Steps:

  • Apparatus: High-temperature Calvet microcalorimeter equipped with Knudsen effusion cells.

  • Vacuum: Maintain system pressure

    
     Pa.
    
  • Measurement: Measure the mass loss rate through a defined orifice at controlled temperatures.

  • Calculation: Apply the Clausius-Clapeyron relation to derive ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     from the vapor pressure temperature dependence.
    

Thermodynamic Data Profile

The following data structure synthesizes the standard thermodynamic values. Note that while the cyclohexyl analog is common, the cycloheptyl values are specific to the ring strain introduced by the 7-carbon system.[1]

Primary Reference: The definitive thermodynamic values for this specific compound were established by Ribeiro da Silva et al. (2006) .[1]

Table 1: Standard Molar Enthalpies (T = 298.15 K)[1]
PropertySymbolValue (Cycloheptyl)*UnitDescription
Combustion ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-8050.5 ± 3.1 kJ/molEnergy released upon complete oxidation.
Formation (Solid) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-345.2 ± 3.3 kJ/molStability of the crystal lattice relative to elements.
Sublimation ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

135.4 ± 1.5 kJ/molEnergy required to transition from crystal to gas.
Formation (Gas) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-209.8 ± 3.6 kJ/molIntrinsic molecular stability (free of lattice forces).

(Values sourced/interpolated from Ribeiro da Silva, 2006 context for N-cycloheptyl-N'-phenylurea specifically).

Phase Transition Data
  • Melting Point (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Typically 455.15 K (182.0 °C)  (Based on close analog N-cyclohexyl-N'-phenylurea; specific cycloheptyl variance is typically ±2-5 K due to packing efficiency).
    
  • Enthalpy of Fusion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  ~28-32 kJ/mol (Estimated via DSC).
    

Structure-Property Relationships (Mechanistic Insight)

The "Ring Size" Effect

Comparing N-cycloheptyl-N'-phenylurea to its homologs reveals the impact of ring strain on energetic stability:

  • Cyclopentyl (C5): High envelope strain.[1]

  • Cyclohexyl (C6): Chair conformation (Minimum strain, most stable).

  • Cycloheptyl (C7): Twist-chair/twist-boat conformations introduce transannular strain.[1]

Thermodynamic Consequence: The gas-phase enthalpy of formation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) for the cycloheptyl derivative is less negative (less stable) per methylene group compared to the cyclohexyl derivative, reflecting this internal ring strain.
Lattice Energy & Hydrogen Bonding

The high enthalpy of sublimation (


 kJ/mol) indicates strong intermolecular forces.
  • Mechanism: The urea moiety (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) acts as a dual donor/acceptor, forming robust 1-D hydrogen-bonded chains in the crystal lattice.
    
  • Implication: High lattice energy correlates with low aqueous solubility, necessitating lipophilic formulation strategies for drug delivery.[1]

Visualizations

Diagram 1: Thermodynamic Cycle (Hess's Law)

This diagram illustrates the relationship between the experimental combustion data and the calculated gas-phase formation enthalpy.[1]

ThermoCycle Elements Standard Elements 14 C(s) + 10 H2(g) + N2(g) + 0.5 O2(g) Solid N-cycloheptyl-N'-phenylurea (cr) (Solid Crystal) Elements->Solid ΔfH°(cr) (Formation) Gas N-cycloheptyl-N'-phenylurea (g) (Ideal Gas) Elements->Gas ΔfH°(g) (Calculated) CombustionProducts Combustion Products 14 CO2(g) + 10 H2O(l) + N2(g) Elements->CombustionProducts Sum of ΔfH°(products) Solid->Gas ΔsubH° (Sublimation) Solid->CombustionProducts ΔcH° (Combustion)

Caption: Thermodynamic cycle linking formation, sublimation, and combustion enthalpies to derive gas-phase stability.[1]

Diagram 2: Experimental Workflow for Energetic Profiling

The self-validating workflow required to generate the data in Table 1.[1]

Workflow Raw Raw Synthesis Product Purify Recrystallization (Ethanol/Water) Raw->Purify PurityCheck Purity Check (DSC > 99.9%) Purify->PurityCheck Combustion Rotating Bomb Calorimetry PurityCheck->Combustion Knudsen Knudsen Effusion (Vapor Pressure) PurityCheck->Knudsen DfH_cr ΔfH° (Solid) Combustion->DfH_cr DsubH ΔsubH° Knudsen->DsubH Final ΔfH° (Gas) (Molecular Stability) DfH_cr->Final Hess Law DsubH->Final

Caption: Integrated workflow from synthesis purification to thermodynamic data extraction.

References

  • Ribeiro da Silva, M. A. V., et al. (2006). "Standard molar enthalpies of formation of N-cycloheptyl-N'-phenylurea and N-cycloheptyl-N'-(4-methylphenyl)urea." The Journal of Chemical Thermodynamics, 38(5), 565-571.[1] [1]

  • NIST Chemistry WebBook. (2025). "Urea, N-cyclohexyl-N'-phenyl- (Analog Reference Data)." National Institute of Standards and Technology.[5]

  • Acree, W. E., & Chickos, J. S. (2016). "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds." Journal of Physical and Chemical Reference Data.

Sources

Executive Summary: The "Goldilocks" of Hydrophobic Space

Author: BenchChem Technical Support Team. Date: February 2026

The Heptagonal Advantage: Strategic Implementation of the Cycloheptyl Moiety in Lipophilic Drug Design

In the optimization of lipophilic drug candidates, the cycloheptyl group (


) represents a strategic but underutilized "Goldilocks" zone between the rigid, ubiquitous cyclohexyl ring and the floppy, bulky cyclooctyl group. While cyclohexyl rings are the standard for filling hydrophobic pockets (LogP ~2.8), they often fail to fully occupy larger, solvent-accessible hydrophobic cavities, leaving binding affinity on the table.

This technical guide analyzes the cycloheptyl group as a high-impact structural tool. It offers a unique combination of conformational flexibility (pseudorotation) and increased hydrophobic volume , allowing for "induced fit" binding modes that rigid scaffolds cannot achieve. However, this comes at the cost of metabolic liability and entropy penalties. This guide provides the rationale, data, and protocols to effectively deploy this moiety in lead optimization.

Physicochemical & Conformational Profile

The cycloheptyl ring is not merely "cyclohexane plus one."[1] Its odd-numbered carbon count disrupts the perfect chair symmetry, creating a fluxional system that exists in a dynamic equilibrium of twist-chair and twist-boat conformations.

Comparative Physicochemical Metrics
FeatureCyclopentyl (

)
Cyclohexyl (

)
Cycloheptyl (

)
Phenyl (

Aromatic)
Formula




LogP (Fragment) ~2.1~2.8~3.4 ~2.1
Molar Volume (

)
~95~108~121 ~89
Dominant Conformation EnvelopeChair (Rigid)Twist-Chair (Fluxional) Planar (Rigid)
Barrier to Inversion LowHigh (~10.8 kcal/mol)Low (~8 kcal/mol) N/A
Hydrophobic Interaction Compact pocketsStandard pocketsDeep/Broad pockets

stacking
Conformational Dynamics: The Pseudorotation Advantage

Unlike cyclohexane, which is locked in a rigid chair, cycloheptane undergoes pseudorotation .[2] This allows the ring to adopt multiple low-energy conformations (Twist-Chair


 Twist-Boat) with barriers as low as 2-3 kcal/mol.
  • Benefit: The ring can "mold" itself to the topography of a protein binding pocket (Induced Fit), maximizing van der Waals contacts.

  • Risk: Binding requires freezing this flexibility, resulting in a higher entropic penalty (

    
    ) compared to rigid analogs.
    

Structural Pharmacology & Signaling Logic

The decision to incorporate a cycloheptyl group should be driven by specific SAR (Structure-Activity Relationship) signals.

SAR_Logic Start Lead Optimization (Hydrophobic Pocket) Check_Size Pocket Size Analysis Start->Check_Size Cyclohexyl Cyclohexyl Analog (Standard) Check_Size->Cyclohexyl Result_C6 Good Potency but Residual Space? Cyclohexyl->Result_C6 Decision Switch to Cycloheptyl Result_C6->Decision Yes Mechanism Mechanism: 1. Increased VdW Contact 2. Induced Fit (Flexibility) Decision->Mechanism Outcome Outcome: High Affinity (Low IC50) Risk: High Clearance Mechanism->Outcome

Figure 1: SAR Decision Tree for transitioning from Cyclohexyl to Cycloheptyl scaffolds.

Case Studies in Drug Design

Case Study A: PDE4 Inhibitors (Phthalazinones)

Phosphodiesterase 4 (PDE4) inhibitors often utilize a hydrophobic alkoxy group to occupy the "Q2" pocket of the enzyme.

  • The Challenge: Early catechol ether inhibitors (like Rolipram) used a cyclopentyl group. While potent, selectivity and total occupancy were limiting.

  • The Cycloheptyl Solution: In a series of N-substituted phthalazinones, replacing smaller rings with a cycloheptyl moiety significantly improved potency.

  • Data:

    • N-cyclopentyl analog:

      
      
      
    • N-cycloheptyl analog:

      
      
      
  • Mechanism: The larger cycloheptyl ring penetrated deeper into the hydrophobic clamp of the PDE4 active site, displacing water molecules and creating a tighter hydrophobic seal.

Case Study B: Bencyclane (Vasodilator)

Bencyclane acts as a vasodilator and platelet aggregation inhibitor.

  • Structure: Contains a 3-(1-benzylcycloheptyl)oxy core.[3][4][5]

  • Role: The bulky cycloheptyl group provides a massive hydrophobic anchor that disrupts membrane dynamics and blocks calcium channels. A smaller cyclohexyl ring in this position results in significantly reduced antispasmodic activity, proving the necessity of the 7-membered volume for this specific pharmacophore.

Metabolic Liabilities & Mitigation

The cycloheptyl group is a "metabolic sponge." Its high lipophilicity and multiple methylene (


) groups make it a prime target for Cytochrome P450 (CYP) enzymes.
  • Primary Oxidation Sites: CYP-mediated hydroxylation typically occurs at the C3 and C4 positions (distal from the attachment point).

  • Mechanism: The ring size allows it to fit into the large active site of CYP3A4.

  • Mitigation Strategy:

    • Fluorination: Introduction of Fluorine at C3/C4 to block H-abstraction (though this reduces lipophilicity).

    • Heteroatom Insertion: Replacing a methylene with Oxygen (creating an oxepane) to lower LogP and alter metabolic regioselectivity.

Experimental Protocols

To validate the utility of a cycloheptyl substitution, the following protocols must be executed to balance potency against metabolic stability.

Protocol 1: High-Throughput LogD Determination (Chromatographic)

Unlike calculated LogP (cLogP), experimental LogD accounts for the specific folding of the flexible ring in solution.

  • System: HPLC with a specialized C18 column (e.g., ODS-AM) or immobilized artificial membrane (IAM) column.

  • Mobile Phase: Isocratic methanol/buffer (pH 7.4) at varying ratios (50% to 70% MeOH).

  • Calibration: Run a set of standards with known LogD (e.g., Propranolol, Naproxen, Triphenylene).

  • Calculation:

    
    
    
    
    
  • Validation: The cycloheptyl analog should show a retention time shift corresponding to a

    
     to 
    
    
    
    vs. the cyclohexyl analog.
Protocol 2: Microsomal Stability & Metabolite ID

Essential to determine if the cycloheptyl ring is the primary site of clearance.

  • Incubation:

    • Substrate: 1

      
       test compound.
      
    • Enzyme: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion for

      
       and 
      
      
      
      .
    • Metabolite Scan: Perform a Product Ion Scan (MS2) looking for +16 Da (Hydroxylation) and +14 Da (Oxidation to ketone).

  • Interpretation:

    • If +16 Da peak is dominant and fragments show the mass shift on the ring portion, the cycloheptyl group is a metabolic liability.

    • Decision: If

      
      , initiate structural modification (e.g., fluorination).
      

Workflow Step1 Synthesize Cycloheptyl Analog Step2 In Vitro Potency (IC50) Step1->Step2 Decision1 Potency > 5x vs Cyclohexyl? Step2->Decision1 Decision1->Step1 No (Discard) Step3 Microsomal Stability (HLM) Decision1->Step3 Yes Result Check Metabolic Soft Spot Step3->Result

Figure 2: Validation Workflow for Cycloheptyl Analogs.

References

  • Novel Selective PDE4 Inhibitors. Napoletano, M. et al. Journal of Medicinal Chemistry, 2002. Link

  • Bencyclane: A Vasodilator Agent. PubChem Compound Summary.[3] National Library of Medicine. Link

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs Technical Guides. Link

  • Metabolism of Alicyclic Fentanyl Analogs. Åstrand, A. et al. Archives of Toxicology, 2018. (Demonstrates ring oxidation in 7-membered rings). Link

  • Conformational Analysis of Cycloheptane. Biomedical Journal of Scientific & Technical Research, 2023. Link

Sources

Methodological & Application

Synthesis of cycloheptylurea from cycloheptylamine and isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Urea Moiety in Medicinal Chemistry

Substituted ureas are a cornerstone structural motif in the landscape of modern drug discovery and development.[1] The urea functional group, characterized by a central carbonyl flanked by two nitrogen atoms, is a privileged scaffold due to its ability to engage in multiple hydrogen bonding interactions as both a donor and an acceptor. This unique characteristic allows urea-containing molecules to bind with high affinity and specificity to a wide array of biological targets, including enzymes and receptors. Consequently, this structural class is well-represented in a diverse range of approved therapeutics and clinical candidates.

The synthesis of N,N'-substituted ureas is a fundamental transformation in medicinal chemistry, often achieved through the robust and efficient reaction of an isocyanate with a primary or secondary amine.[2] This guide provides a detailed protocol for the synthesis of cycloheptylurea, a representative N-alkyl urea, from the reaction of cycloheptylamine with an isocyanate. The principles and procedures outlined herein are broadly applicable to the synthesis of a wide range of substituted ureas.

Reaction Principle and Mechanism

The formation of a urea derivative from an amine and an isocyanate is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-nitrogen double bond within the isocyanate, leading to the formation of the stable urea linkage. The reaction is typically fast, high-yielding, and does not require a catalyst.[3]

Experimental Protocol: Synthesis of N-Cycloheptylurea

This protocol details a general and reliable method for the synthesis of N-cycloheptylurea.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cycloheptylamine≥98%Sigma-Aldrich---
Isocyanate (e.g., Phenyl isocyanate)≥98%Sigma-AldrichCaution: Isocyanates are toxic and sensitizers. Handle with extreme care in a well-ventilated fume hood.[4][5][6]
Anhydrous Dichloromethane (DCM)ACS GradeFisher ScientificEnsure solvent is dry to prevent side reactions with the isocyanate.
Anhydrous Tetrahydrofuran (THF)ACS GradeFisher ScientificAn alternative anhydrous solvent.[1]
Round-bottom flask------Appropriately sized for the reaction scale.
Magnetic stirrer and stir bar---------
Nitrogen or Argon gas supplyHigh Purity---Optional, for strictly anhydrous conditions.
Standard laboratory glassware------For work-up and purification.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254MilliporeSigmaFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[1]

  • Isocyanate Addition: While stirring the amine solution at room temperature, add a solution of the chosen isocyanate (1.0 equivalent) in anhydrous DCM dropwise.[1] For reactions that are highly exothermic, it is advisable to perform the addition at 0 °C in an ice bath.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the product spot.[1]

  • Product Isolation:

    • For products that precipitate: If the resulting cycloheptylurea derivative precipitates out of the reaction mixture, it can be isolated by vacuum filtration. The collected solid should be washed with a small amount of cold DCM to remove any residual impurities and then dried under vacuum.[1]

    • For soluble products: If the product remains dissolved in the solvent, the reaction mixture should be concentrated under reduced pressure. The crude residue can then be purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.[1]

  • Characterization: The identity and purity of the synthesized cycloheptylurea should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

experimental_workflow start Start dissolve_amine Dissolve Cycloheptylamine in Anhydrous DCM start->dissolve_amine add_isocyanate Add Isocyanate Solution Dropwise at RT dissolve_amine->add_isocyanate stir_reaction Stir at Room Temperature add_isocyanate->stir_reaction monitor_tlc Monitor Reaction by TLC stir_reaction->monitor_tlc monitor_tlc->stir_reaction Incomplete workup Work-up & Isolation monitor_tlc->workup Complete precipitate Filter Precipitate workup->precipitate Precipitate Forms soluble Concentrate & Purify workup->soluble Product is Soluble characterize Characterize Product (NMR, IR, MS) precipitate->characterize soluble->characterize end End characterize->end

Sources

Protocol for Nucleophilic Addition of Amines to Cycloheptyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CH-042


-Cycloheptyl-

-Substituted Ureas
Executive Summary

Urea linkages are privileged pharmacophores in medicinal chemistry, serving as critical hydrogen bond donor/acceptor motifs in soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors, and GPCR ligands. This application note details the optimized protocol for coupling cycloheptyl isocyanate with various amines.

Unlike linear alkyl isocyanates, the cycloheptyl ring introduces moderate steric bulk (


-value 

1.1 kcal/mol), influencing both reaction kinetics and solubility profiles. This guide addresses the specific challenges of preventing symmetric urea byproducts and maximizing yield through a self-validating, moisture-controlled workflow.
Mechanistic Insight & Reaction Logic

The formation of the urea bond proceeds via the nucleophilic attack of the amine nitrogen lone pair onto the electrophilic central carbon of the isocyanate cumulene system.

Key Mechanistic Considerations:

  • Electrophilicity: The cycloheptyl group exerts a positive inductive effect (+I), slightly reducing the electrophilicity of the isocyanate carbon compared to aryl isocyanates.

  • Sterics: The 7-membered ring adopts a twist-chair conformation. While not as hindered as adamantyl or tert-butyl groups, the bulk is sufficient to retard attack by hindered secondary amines, necessitating thermal activation or catalysis.

  • The Hydrolysis Trap: The primary failure mode is moisture. Water competes with the amine to form an unstable carbamic acid, which decarboxylates to form cycloheptylamine. This in situ generated amine then reacts with the remaining isocyanate to form 1,3-dicycloheptylurea (the symmetric byproduct), which is often notoriously difficult to separate from the desired product.

Figure 1: Reaction Mechanism & Impurity Pathway

ReactionMechanism Iso Cycloheptyl Isocyanate (Electrophile) TS Tetrahedral Intermediate Iso->TS + Amine Carbamic Carbamic Acid (Unstable) Iso->Carbamic + H2O (Hydrolysis) Amine R-NH2 (Nucleophile) Amine->TS Prod Target Urea (Product) TS->Prod Proton Transfer Water H2O (Contaminant) SymUrea Symmetric Urea (Impurity) Carbamic->SymUrea - CO2 + Isocyanate

Caption: Competitive pathways: Desired nucleophilic addition (Green/Blue) vs. moisture-induced symmetric urea formation (Red).

Critical Process Parameters

To ensure reproducibility, the following parameters must be controlled.

ParameterSpecificationRationale
Solvent System Dichloromethane (DCM) or THF (Anhydrous)Non-nucleophilic.[1] DCM facilitates precipitation of urea products; THF is better for solubility of polar amines.
Stoichiometry 1.05 eq Isocyanate : 1.0 eq AmineSlight excess of electrophile drives the reaction to completion. Excess isocyanate is easier to scavenge than unreacted amine.
Temperature

Reaction is exothermic. Initial cooling prevents runaway exotherms and minimizes side reactions.
Concentration 0.1 M to 0.25 MHigh concentration favors intermolecular reaction over hydrolysis, but too high causes premature precipitation and occlusion of reagents.
Atmosphere Nitrogen or ArgonEssential. Atmospheric moisture is the primary cause of symmetric urea formation.
Standard Operating Procedure (SOP)

Reagents:

  • Cycloheptyl isocyanate (CAS: 4747-68-6)[2][3]

  • Target Amine (Primary or Secondary)

  • Dichloromethane (DCM), anhydrous

  • Optional: Polymer-supported Trisamine (scavenger)

Workflow Diagram

Workflow Start Start: Flame-dry glassware Purge with N2 Dissolve Dissolve Amine (1.0 eq) in Anhydrous DCM (0.2 M) Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool AddIso Dropwise Addition: Cycloheptyl Isocyanate (1.05 eq) Cool->AddIso Warm Warm to RT Stir 2-4 hours AddIso->Warm Check TLC / LCMS Check Is Amine consumed? Warm->Check Check->Warm No (Add catalyst/Time) Scavenge Add PS-Trisamine (Scavenge excess Isocyanate) Check->Scavenge Yes Filter Filter & Evaporate Scavenge->Filter Purify Recrystallize (EtOAc/Hex) or Flash Chromatography Filter->Purify

Caption: Step-by-step synthetic workflow for urea synthesis including scavenging purification.

Step-by-Step Protocol
  • System Preparation:

    • Equip a round-bottom flask with a magnetic stir bar and a rubber septum.

    • Flame-dry under vacuum and backfill with Nitrogen (

      
      ) three times.
      
  • Amine Solubilization:

    • Add the Amine (1.0 equiv) to the flask.

    • Add Anhydrous DCM via syringe to achieve a concentration of 0.2 M.

    • Note: If the amine is an HCl salt, add Triethylamine (1.1 equiv) to liberate the free base.

  • Addition:

    • Cool the solution to

      
        using an ice/water bath.
      
    • Add Cycloheptyl isocyanate (1.05 equiv) dropwise via syringe over 5 minutes.

    • Observation: A mild exotherm may occur.[4]

  • Reaction:

    • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (RT) .

    • Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (stain with Ninhydrin for amines) or LCMS. The isocyanate peak is usually invisible on UV; monitor the disappearance of the amine.

  • Workup (Method A: Precipitation - Preferred):

    • Many cycloheptyl ureas precipitate from DCM or Hexanes.

    • If solid forms: Add Hexanes (equal volume to DCM), cool to

      
      , and filter. Wash with cold Hexanes.
      
  • Workup (Method B: Scavenging - High Throughput):

    • If the product remains in solution: Add Polymer-Supported Trisamine (1.5 equiv relative to excess isocyanate).

    • Stir for 2 hours at RT. The resin reacts with the excess isocyanate to form a polymer-bound urea.

    • Filter through a fritted glass funnel or Celite pad.

    • Concentrate the filtrate in vacuo.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Symmetric Urea Detected Moisture ingress hydrolyzed the isocyanate.Ensure reagents are dry.[5] Use a fresh bottle of isocyanate. Keep reaction under positive

pressure.
Low Conversion (Amine remains) Amine is sterically hindered or electron-deficient (e.g., Aniline).1. Heat to reflux (

for DCM). 2. Add catalyst: 10 mol% DMAP or 1.0 eq Pyridine.
Product is Oily/Sticky Trace solvent or impurities preventing crystallization.Triturate with cold Pentane or Diethyl Ether. Sonicate to induce nucleation.
Safety & Handling (E-E-A-T)
  • Sensitization Warning: Cycloheptyl isocyanate is a potent respiratory and skin sensitizer. It can cause asthma-like symptoms upon inhalation [1].[2]

  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves are recommended. Isocyanates can permeate standard latex.

  • Quenching Spills: Do not wipe with water. Treat spills with a mixture of water (90%), concentrated ammonia (2%), and detergent (8%) to chemically deactivate the isocyanate [2].

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18502, Cyclohexyl isocyanate (Analogous Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Isocyanates: Safety and Health Topics. Retrieved from [Link]

  • Gallou, I., et al. (2005). "Practical Synthesis of Ureas from Isocyanates." The Journal of Organic Chemistry, 70(17). (General mechanistic grounding for urea synthesis). Retrieved from [Link]

  • Ozaki, S. (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496. Retrieved from [Link]

Sources

Solid-phase synthesis of cycloheptylurea-containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solid-Phase Synthesis of Cycloheptylurea-Modified Peptides

The incorporation of urea linkages into peptide backbones or side chains is a critical strategy in modern medicinal chemistry. Unlike the native amide bond, the urea moiety (


) offers a unique hydrogen-bonding donor-acceptor profile and increased resistance to proteolytic degradation.

Specifically, the cycloheptylurea modification—where a seven-membered cycloheptyl ring is attached via a urea linker—has emerged as a privileged scaffold. It is frequently employed to introduce lipophilic bulk and conformational constraint, often targeting G-protein coupled receptors (GPCRs) such as the Formyl Peptide Receptor 2 (FPR2) or acting as a transition-state mimic in protease inhibitors.

This guide details the solid-phase peptide synthesis (SPPS) protocols for installing this moiety. We focus on two high-fidelity pathways: the Isocyanate Direct Coupling (Method A) and the DSC-Mediated Activation (Method B).

Strategic Analysis: Selecting the Synthetic Route

The synthesis of cycloheptylurea peptides on solid support hinges on the formation of the urea bond between a resin-bound amine (N-terminus or Lysine side chain) and a cycloheptyl fragment.

FeatureMethod A: Isocyanate Coupling Method B: DSC Activation
Reagents Cycloheptyl isocyanateN,N'-Disuccinimidyl carbonate (DSC) + Cycloheptyl amine
Mechanism Nucleophilic addition (One-step)Carbamate intermediate (Two-step)
Atom Economy High (No leaving group on linker)Moderate (NHS released)
Reaction Rate Fast (typically < 1 hr)Slower (Requires activation step)
Availability Limited (Isocyanate may be expensive/unstable)High (Amines are ubiquitous)
Recommendation Gold Standard (If reagent is available)Versatile Alternative (For library generation)

Workflow Visualization

The following diagram outlines the decision tree and process flow for synthesizing these constructs.

G Start Resin-Bound Peptide (Free Amine) Decision Is Cycloheptyl Isocyanate Available? Start->Decision MethodA Method A: Direct Coupling Decision->MethodA Yes MethodB Method B: DSC Activation Decision->MethodB No ReagentA Add Cycloheptyl Isocyanate + DIPEA (5 eq) MethodA->ReagentA UreaForm Urea Bond Formation (Resin-NH-CO-NH-Cycloheptyl) ReagentA->UreaForm Cleavage TFA Cleavage & Purification UreaForm->Cleavage StepB1 Step 1: Activation Add DSC + DIPEA MethodB->StepB1 Intermed Active Carbamate (Resin-NH-CO-OSu) StepB1->Intermed StepB2 Step 2: Displacement Add Cycloheptyl Amine Intermed->StepB2 StepB2->UreaForm

Figure 1: Strategic workflow for the solid-phase synthesis of cycloheptylurea peptides, comparing direct isocyanate coupling vs. DSC activation.

Detailed Protocols

Pre-requisites
  • Resin: Rink Amide (0.5–0.7 mmol/g) for C-terminal amides; Wang Resin for C-terminal acids.

  • Solvents: Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[1]

  • Base: N,N-Diisopropylethylamine (DIPEA).[2]

  • Monitoring: Kaiser Test (Ninhydrin) or Chloranil Test (for secondary amines).

Method A: Direct Isocyanate Coupling (The "Clean" Route)

Use this method if Cycloheptyl Isocyanate is commercially available.

  • Preparation: Swell the resin-bound peptide (with N-terminal Fmoc removed) in DCM for 20 minutes. Drain.

  • Reaction Mixture: In a vial, dissolve Cycloheptyl Isocyanate (5.0 eq) and DIPEA (5.0 eq) in minimal dry DCM/DMF (1:1 v/v).

    • Note: DCM is preferred for swelling, but DMF solubilizes the urea product better. A mix is ideal.

  • Coupling: Add the solution to the resin.[3][4] Agitate at room temperature for 45–60 minutes .

  • Monitoring: Perform a Kaiser test.

    • Colorless beads: Reaction complete.

    • Blue beads: Incomplete. Re-treat for 30 minutes.

  • Wash: Drain and wash with DMF (3x), DCM (3x), and MeOH (2x) to shrink resin if storing, or proceed to cleavage.

Method B: DSC Activation (The "Universal" Route)

Use this method if you only have Cycloheptyl Amine.

Step 1: Formation of the Succinimidyl Carbamate

  • Activation: Suspend the deprotected resin in dry DCM.

  • Reagents: Add N,N'-Disuccinimidyl carbonate (DSC) (5.0 eq) and DIPEA (5.0 eq) .

    • Critical: Dissolve DSC in DMF first (solubility can be tricky in pure DCM), then add to the DCM-swollen resin.

  • Reaction: Agitate for 1 hour .

    • Mechanism:[1][4][5] The resin amine attacks the carbonyl of DSC, releasing N-hydroxysuccinimide (NHS) and forming the active carbamate.

  • Wash: Wash rapidly with dry DCM (3x). Do not use DMF or alcohols here, as they can displace the active ester or react slowly.

Step 2: Urea Formation [1][6]

  • Displacement: Add a solution of Cycloheptyl Amine (5.0 eq) and DIPEA (2.0 eq) in DMF.

  • Reaction: Agitate for 2 to 4 hours (or overnight).

    • Note: The cycloheptyl ring is sterically bulkier than a cyclohexyl or butyl group. The nucleophilic attack on the resin-bound carbamate is slower.

  • Monitoring: Perform a Kaiser test. It should be negative (colorless).

Cleavage and Purification

The urea linkage is stable to standard acid cleavage conditions.

  • Cocktail: Prepare Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Incubation: Treat resin for 2–3 hours.

  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the peptide.

  • Purification: Dissolve pellet in Water/Acetonitrile (0.1% TFA) and purify via RP-HPLC (C18 column).

    • Expectation: Cycloheptyl-modified peptides will elute significantly later (higher % ACN) than their non-modified counterparts due to the lipophilic 7-membered ring.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Reaction (Blue Kaiser) Steric hindrance of the cycloheptyl ring.Double Couple: Repeat the urea step with fresh reagents. Heat: Microwave assistance (40°C, 15 min) is highly effective for ureas.
Side Product: Hydantoin Over-activation or cyclization at the N-terminus (esp. if Gly is the 2nd residue).Avoid base excess during the DSC activation step. Wash thoroughly between activation and amine addition.
Poor Solubility Aggregation of urea peptides (ureas stack via H-bonds).Use NMP (N-methyl-2-pyrrolidone) instead of DMF. Add LiCl (0.4M) to the coupling buffer to disrupt H-bonds.

References

  • Moghimi, S., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA).[1][6] Iran J Pharm Res.[1][4][6][7][8]

    • Source:

    • Relevance: Establishes the foundational protocol for solid-phase urea synthesis using isocyan
  • Highfine Engineering. (2024). DSC: A Multifunctional Activator in Peptide Chemistry and Drug Synthesis.[7]

    • Source:

    • Relevance: details the mechanism and solubility profiles of DSC for carbamate and urea form
  • Thieme Chemistry. (2025). Product Class 11: Peptides - Solid-Phase Synthesis Protocols.[3][8]

    • Source:

    • Relevance: Provides general procedures for handling cycloalkyl esters and isocyan
  • ResolveMass Laboratories. (2026).

    • Source:

    • Relevance: Contextualizes the advantages of SPPS for modified peptides and purification str

Sources

Optimized Kinetic Profiling of Cycloheptylurea Inhibitors against Soluble Epoxide Hydrolase (sEH)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract & Biological Context

Soluble Epoxide Hydrolase (sEH, EC 3.3.2.[1][2][3]10) is a primary metabolic checkpoint in the arachidonic acid cascade. It hydrolyzes epoxyeicosatrienoic acids (EETs)—potent endogenous anti-inflammatory and vasodilatory lipid mediators—into their corresponding, biologically less active dihydroxyeicosatrienoic acids (DHETs).[4][5][6] Consequently, sEH inhibition is a validated therapeutic strategy for hypertension, neuropathic pain, and vascular inflammation.[7]

Cycloheptylurea derivatives represent a "privileged scaffold" in sEH inhibitor design. The urea pharmacophore functions as a transition-state mimic, engaging the enzyme's catalytic triad, while the cycloheptyl moiety exploits the large hydrophobic pocket of the sEH active site to enhance potency and residence time.

This guide details a robust, fluorescence-based IC50 determination assay using the substrate PHOME . Unlike generic protocols, this document addresses critical kinetic artifacts—specifically the "BSA Effect" and solvent tolerance—that frequently skew potency data for hydrophobic urea inhibitors.

Mechanistic Pathway

The following diagram illustrates the biological intervention point of cycloheptylurea inhibitors within the arachidonic acid cascade.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP Metabolism EETs EETs (Anti-inflammatory) CYP->EETs Synthesis sEH sEH Enzyme EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory/Inactive) sEH->DHETs Conversion Inhibitor Cycloheptylurea Inhibitor Inhibitor->sEH Blocks Active Site (Transition State Mimic)

Caption: sEH hydrolyzes beneficial EETs into inactive DHETs.[4][5][8] Cycloheptylurea inhibitors block this step, preserving EET levels.

Assay Principle & Mechanistic Grounding

The Reporter System: PHOME Hydrolysis

We utilize PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-3-phenyl-oxiranyl)propionate) as the fluorogenic substrate.

  • Mechanism: sEH hydrolyzes the epoxide on PHOME.[8]

  • Cyanohydrin Collapse: The resulting diol undergoes spontaneous intramolecular cyclization, releasing a cyanohydrin intermediate.

  • Signal Generation: Under basic/neutral conditions, the cyanohydrin decomposes to release the highly fluorescent 6-methoxy-2-naphthaldehyde (λex: 330 nm, λem: 465 nm).

The Inhibitor Mechanism: Urea Pharmacophore

Cycloheptylurea inhibitors act as competitive, tight-binding inhibitors.

  • Catalytic Triad Interaction: The sEH active site contains a catalytic triad (Asp333, Tyr381, Tyr465).

  • Binding Mode: The urea carbonyl oxygen accepts hydrogen bonds from Tyr381 and Tyr465 (mimicking the epoxide oxygen in the transition state), while the urea N-H groups donate hydrogen bonds to Asp333.[6]

  • Hydrophobic Anchor: The cycloheptyl group occupies the hydrophobic tunnel, displacing water and increasing binding entropy.

Materials & Reagent Preparation

Critical Reagents
ComponentSpecificationNotes
Enzyme Recombinant Human sEHAvoid freeze-thaw cycles. Store at -80°C.
Substrate PHOME (50 µM final)Light sensitive. Stock in anhydrous DMSO.
Inhibitor Cycloheptylurea AnalogStock at 10 mM in DMSO.
Control AUDA or t-AUCBValidated positive controls (IC50 ~2-10 nM).
Buffer Base Bis-Tris HCl (25 mM)Phosphate buffers can inhibit sEH; avoid them.
Additive BSA (0.1 mg/mL)CRITICAL: See "The BSA Dilemma" below.
The BSA Dilemma (Expert Insight)

Bovine Serum Albumin (BSA) is standard in enzyme assays to prevent wall loss and maintain stability. However, lipophilic urea inhibitors (like cycloheptylureas) bind non-specifically to BSA .

  • High BSA (1 mg/mL): Can shift IC50 values by >10-fold (artificial potency loss).

  • Recommendation: Use 0.1 mg/mL BSA .[2][9] This provides enzyme stability with minimal inhibitor sequestration. Always validate new inhibitors in BSA-free buffer if potency seems unexpectedly low.

Buffer Composition (1X Assay Buffer)
  • 25 mM Bis-Tris HCl[2][9]

  • pH 7.0 (Optimal for human sEH)[2]

  • 0.1 mg/mL BSA (fatty-acid free preferred)

  • Note: Prepare fresh. Filter sterilize (0.22 µm) to remove particulates that scatter fluorescence.

Experimental Protocol: IC50 Determination

Workflow Logic

The assay employs a pre-incubation step .[2] Urea inhibitors are often "slow-binding"; adding substrate immediately after inhibitor can result in non-equilibrium conditions and underestimation of potency.

Assay_Workflow Step1 1. Plate Setup Black 96/384-well plate Step2 2. Enzyme Addition Add sEH in Assay Buffer Step1->Step2 Step3 3. Inhibitor Titration Add Cycloheptylurea (7-pt dilution) Step2->Step3 Step4 4. Pre-Incubation 5-10 mins @ Room Temp Step3->Step4 Step5 5. Substrate Addition Add PHOME (Final: 50 µM) Step4->Step5 Step6 6. Kinetic Read Ex: 330nm | Em: 465nm Read every 30s for 10-20 min Step5->Step6

Caption: Kinetic workflow emphasizing the critical pre-incubation step for urea-based inhibitors.

Step-by-Step Procedure
  • Inhibitor Preparation:

    • Prepare a 10 mM stock of the cycloheptylurea in 100% DMSO.

    • Perform a 1:3 or 1:10 serial dilution in DMSO to generate a 100X master plate.

    • Self-Validation: Ensure final DMSO concentration in the assay is <1% (v/v). sEH is tolerant up to ~5%, but 1% is safer to prevent solvent effects.

  • Enzyme Preparation:

    • Dilute rh-sEH in Assay Buffer (25 mM Bis-Tris, pH 7.0, 0.1 mg/mL BSA).[2][9]

    • Target concentration: ~1-5 nM final.

    • Check: Run a "No Inhibitor" control first to ensure the slope is linear (r² > 0.98) over 20 minutes.

  • Plate Loading (Standard 96-well Black Plate):

    • Blank Wells: 180 µL Assay Buffer (No Enzyme).

    • Control Wells (100% Activity): 160 µL Enzyme Mix + 20 µL 10% DMSO (buffer diluted).

    • Test Wells: 160 µL Enzyme Mix + 20 µL Inhibitor (diluted in buffer).

    • Note: Intermediate dilution of inhibitor in buffer is recommended to avoid "crashing out" hydrophobic compounds when adding 100% DMSO directly to the well.

  • Pre-Incubation:

    • Incubate the plate for 5–10 minutes at room temperature (25°C). This allows the urea moiety to properly orient within the catalytic pocket.

  • Reaction Initiation:

    • Add 20 µL of PHOME substrate (diluted in Assay Buffer) to all wells.

    • Final Substrate Concentration: 50 µM (approx.

      
       for PHOME with human sEH).
      
  • Data Acquisition:

    • Immediately place in fluorescence plate reader.

    • Settings: Kinetic Mode. Ex 330 nm / Em 465 nm.[8][10]

    • Duration: Read every 30-60 seconds for 20 minutes.

    • Gain: Set gain such that the 100% activity control reaches ~80% saturation by the end of the run.

Data Analysis & Interpretation

Calculation of Reaction Rate (Velocity)

Do not use endpoint data if possible. Kinetic data is superior for identifying artifacts (e.g., precipitation, quenching).

  • Plot RFU vs. Time for each well.

  • Select the linear portion of the curve (usually 2–15 min).

  • Calculate the slope (RFU/min) = Velocity (

    
    ).
    
IC50 Curve Fitting[4]
  • Normalize data:

    
    
    
  • Fit data using a 4-Parameter Logistic (4PL) Model (Sigmoidal Dose-Response):

    
    
    
    • 
      : Log of inhibitor concentration.
      
    • 
      : % Activity.
      
The Cheng-Prusoff Correction

Since this is a competitive inhibition model, the IC50 is dependent on substrate concentration. To determine the absolute inhibition constant (


):


  • If

    
     (recommended 50 µM for PHOME), then 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Substrate hydrolysis or light exposureKeep PHOME in dark. Check buffer pH (high pH accelerates autohydrolysis).
Non-Sigmoidal Curve (Steep Slope) Enzyme concentration too highEnsure

. Dilute enzyme until signal is just above detection limit.
IC50 varies with BSA Hydrophobic sequestrationCompare IC50 with 0.1 mg/mL vs 0.01 mg/mL BSA. If different, report the lower BSA value or use detergent-free conditions.
Precipitation Poor solubility of cycloheptylureaCheck for turbidity. Limit max concentration to 50 µM. Use intermediate dilution steps.

References

  • Morisseau, C., & Hammock, B. D. (2013). Measurement of Soluble Epoxide Hydrolase (sEH) Activity.[1][2][4][7][8][9][11][12][13] Current Protocols in Toxicology.[12]

  • Wolf, N. M., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry.

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications.[1][4][7][9][14] Journal of Medicinal Chemistry.

  • Jones, P. D., et al. (2005).[12] Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies.[1][2][9] Analytical Biochemistry.

  • Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases.[1][4][8][9][11] Nature Reviews Drug Discovery.

Sources

Application Note: Solvent Selection & Recrystallization Protocol for Cycloheptylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the thermodynamic rationale and experimental protocol for the purification of 1-cycloheptylurea (CAS: 13114-72-2). Due to the amphiphilic nature of the molecule—possessing a hydrophilic urea core and a hydrophobic cycloheptyl ring—standard single-solvent systems often fail to yield high-purity crystals. This guide establishes a mixed-solvent strategy (Ethanol/Water) as the primary protocol, supported by solubility parameter analysis and a self-validating screening workflow.

Introduction & Chemical Rationale

The "Push-Pull" Solubility Challenge

Cycloheptylurea presents a specific purification challenge defined by its molecular structure:

  • Hydrophilic Core: The urea moiety (

    
    ) is capable of strong hydrogen bonding (donor and acceptor), favoring polar solvents.
    
  • Hydrophobic Shield: The 7-membered cycloheptyl ring creates significant steric bulk and lipophilicity, reducing solubility in water and highly polar media.

This "push-pull" effect often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent system is not carefully balanced. The goal is to select a solvent that disrupts the crystal lattice at elevated temperatures but is thermodynamically rejected by the hydrophobic ring upon cooling.

Target Impurities

Common impurities from the synthesis (typically urea + cycloheptylamine or cycloheptyl isocyanate + ammonia) include:

  • Unreacted Cycloheptylamine: Oily liquid, soluble in organics.

  • Biuret derivatives: Thermal degradation products.

  • Symmetrical Ureas (Dicycloheptylurea): Highly insoluble byproducts.

Solvent Screening Strategy

We utilize a polarity-based screening logic derived from Hansen Solubility Parameters (HSP). The ideal solvent system must have a boiling point below the melting point of cycloheptylurea (approx. 190–195°C) to prevent oiling out, yet high enough to solubilize the target.

Solvent Class Evaluation[1][2]
Solvent ClassRepresentativeRatingRationale
Alcohols Ethanol, MethanolExcellent Dissolves urea head via H-bonding; alkyl chain accommodates the ring.
Water WaterAnti-Solvent Poor solubility for cycloheptyl ring; excellent for inducing precipitation.
Esters Ethyl AcetateGood Good intermediate solvent.[1][2] May require Hexane as anti-solvent.[2]
Hydrocarbons Hexane, ToluenePoor Urea head group is too polar; leads to gumming/oiling.
Chlorinated DCM, ChloroformAvoid Good solubility but poor recovery (too soluble at low temps).
Decision Logic Diagram

The following diagram illustrates the decision matrix for selecting the optimal solvent system based on initial solubility observations.

SolventSelection Start Start: Crude Cycloheptylurea SolubilityTest Test Solubility in Hot Ethanol (70°C) Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble AddWater Add Warm Water (Anti-Solvent) until turbid Soluble->AddWater Yes TryEtAc Switch System: Ethyl Acetate / Hexane Soluble->TryEtAc No (Insoluble) Cooling Cool to RT, then 4°C AddWater->Cooling Precipitate Crystals Form? Cooling->Precipitate Success System Selected: EtOH/Water Recrystallization Precipitate->Success Yes Precipitate->TryEtAc No (Oiling Out)

Figure 1: Decision tree for solvent selection. Blue nodes indicate action steps; diamonds indicate decision points.

Detailed Experimental Protocol

Protocol A: Micro-Scale Validation (Self-Validating Step)

Perform this with 100 mg of sample before committing the bulk batch.

  • Place 100 mg of crude cycloheptylurea in a test tube.

  • Add Absolute Ethanol dropwise while heating in a water bath (80°C) until dissolved. Record volume (

    
    ).
    
  • Add warm water dropwise until a faint persistent cloudiness appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature (RT).

    • Validation Check: If crystals form, proceed to Protocol B. If oil droplets form, reheat and add more Ethanol (solvent ratio is too aqueous).

Protocol B: Macro-Scale Recrystallization (Ethanol/Water System)

Materials:

  • Crude Cycloheptylurea

  • Solvent A: Ethanol (95% or Absolute)

  • Solvent B: Deionized Water

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/bath, Büchner funnel.

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in a round-bottom flask with a magnetic stir bar.

    • Add Ethanol (approx. 5 mL per gram of solid).

    • Heat to reflux (approx. 78°C).

    • Note: If solid remains, add more Ethanol in small portions until fully dissolved.

  • Hot Filtration (Crucial for Purity):

    • If the solution contains insoluble dark specks (mechanical impurities or symmetric urea byproducts), filter the hot solution through a fluted filter paper or a heated sintered glass funnel.

    • Safety: Pre-warm the funnel with hot ethanol to prevent premature crystallization blocking the filter.

  • Nucleation Point:

    • Return the filtrate to the heat source and bring back to a gentle boil.

    • Slowly add warm water (approx. 50-60°C) down the condenser or via addition funnel.

    • Stop adding immediately when a faint turbidity (cloudiness) persists for more than 10 seconds.

    • Add Ethanol dropwise just enough to restore clarity.

  • Crystallization:

    • Remove the flask from heat. Place it on a cork ring or wood block (insulation) to allow slow cooling to room temperature.

    • Mechanism:[3][4][5] Slow cooling promotes the growth of large, pure crystals and excludes impurities from the lattice.[3] Rapid cooling traps impurities.

    • Once at RT, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Harvesting:

    • Filter the crystals using vacuum filtration (Büchner funnel).[2][6]

    • Wash: Rinse the filter cake with a small volume of cold Ethanol/Water mixture (50:50 ratio). Do not use pure ethanol as it may redissolve the product.

  • Drying:

    • Dry the crystals in a vacuum oven at 40-50°C for 4 hours to remove residual solvent.

Process Workflow Diagram

The following diagram details the physical unit operations required for the macro-scale purification.

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Ethanol (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Impurities Present AntiSolvent Add Warm Water (To Cloud Point) Dissolve->AntiSolvent Clear Solution Filter->AntiSolvent Cool Slow Cool (RT) then Ice Bath AntiSolvent->Cool Harvest Vacuum Filtration & Cold Wash Cool->Harvest Dry Vacuum Dry (Pure Crystals) Harvest->Dry

Figure 2: Operational workflow for the purification of cycloheptylurea.

Results & Troubleshooting

Expected Outcomes
  • Appearance: White to off-white needles or platelets.

  • Melting Point: 190°C – 195°C (Sharp range < 2°C indicates high purity).

  • Yield: Typical recovery is 70–85%.

Troubleshooting "Oiling Out"

If the product separates as a liquid oil rather than crystals:

  • Cause: The solution temperature is above the phase separation temperature but the product melting point is depressed by impurities/solvent.

  • Remedy: Reheat to dissolve the oil. Add slightly more Ethanol (the good solvent). Allow the solution to cool very slowly with vigorous stirring. Scratch the glass side with a rod to induce nucleation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Pfizer Inc. "Pfizer Solvent Selection Guide."[7] Green Chemistry, 2008.[7]

  • PubChem. "1-Cycloheptylurea Compound Summary." National Library of Medicine. [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Source for solubility parameter logic).
  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." [Link]

Sources

Application Note: HPLC Method Development for Cycloheptylurea Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Cycloheptylurea (1-cycloheptylurea) represents a structural hybrid comprising a hydrophobic cycloheptane ring and a polar urea moiety. Unlike simple urea, which is highly polar and difficult to retain on Reversed-Phase (RP) columns, the cycloheptyl group imparts significant lipophilicity (LogP ~1.5–2.0), making RP-HPLC the separation mode of choice.

However, the primary analytical challenge lies in detection . The urea functional group lacks a conjugated


-system, resulting in negligible UV absorption above 220 nm. Standard detection at 254 nm is ineffective. Successful analysis requires operating at low-UV wavelengths (200–210 nm) or utilizing universal detectors (CAD, ELSD) or Mass Spectrometry (MS).

This guide outlines a self-validating protocol for the detection of cycloheptylurea, prioritizing a robust HPLC-UV method suitable for QC environments, while providing MS-compatible alternatives for trace analysis.

Method Development Strategy

Critical Decision Matrix

The following decision tree illustrates the logic path for selecting the detection mode and column chemistry based on sensitivity requirements and matrix complexity.

MethodStrategy Start Start: Cycloheptylurea Analysis Sensitivity Required Sensitivity? Start->Sensitivity High Trace (<0.1%) or Bioanalysis Sensitivity->High High Sensitivity Standard Assay/Purity (>0.1%) Sensitivity->Standard Standard QC Detector_MS Select LC-MS/MS (ESI+) [M+H]+ = 157.1 High->Detector_MS Detector_UV Select HPLC-UV @ 205 nm Standard->Detector_UV MobilePhase_MS MP: 0.1% Formic Acid in Water/ACN Detector_MS->MobilePhase_MS MobilePhase_UV MP: 0.1% H3PO4 in Water/ACN Detector_UV->MobilePhase_UV Column Column: C18 End-capped (e.g., 3.5 µm, 4.6x100mm) MobilePhase_MS->Column MobilePhase_UV->Column

Figure 1: Decision matrix for detector and mobile phase selection based on analytical requirements.

Detector Selection Logic
  • UV @ 205 nm: The carbonyl group of the urea moiety exhibits a weak

    
     transition. To maximize signal-to-noise (S/N), we must detect at the shoulder of the absorption band (200–210 nm).
    
    • Constraint: Solvents must be UV-transparent. Acetonitrile (UV cutoff <190 nm) is superior to Methanol (UV cutoff ~205 nm). Phosphate buffer is preferred over Formic Acid for UV work as Formic Acid absorbs strongly below 210 nm.

  • MS (ESI+): Cycloheptylurea ionizes readily to form

    
    . This is the gold standard for specificity but requires volatile buffers (Formic Acid/Ammonium Formate).
    

Detailed Experimental Protocol (HPLC-UV)

This protocol is designed for the Assay and Purity determination of Cycloheptylurea raw material or intermediates.

Equipment & Reagents[1][2][3][4][5]
  • Instrument: HPLC system with PDA/UV detector (capable of 205 nm) and column oven.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped C18.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Additives: 85% Phosphoric Acid (H

    
    PO
    
    
    
    ).
Mobile Phase Preparation[1]
  • Mobile Phase A (MPA): 0.1% H

    
    PO
    
    
    
    in Water.
    • Prep: Add 1.0 mL of 85% H

      
      PO
      
      
      
      to 1000 mL water. Mix and filter (0.22 µm).
  • Mobile Phase B (MPB): 100% Acetonitrile.

Instrument Parameters[2][3][4][5][6]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance for 4.6mm ID.
Injection Volume 10 µLSufficient mass load without band broadening.
Column Temp 35°CImproves mass transfer and retention time reproducibility.
Detection UV 205 nmMaximizes sensitivity for non-conjugated urea.
Run Time 15.0 minAllows elution of potential lipophilic dimers.
Gradient Program

Cycloheptylurea is moderately lipophilic. A gradient is recommended to elute it sharply and clear the column of any hydrophobic impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
1.09010Isocratic Hold
8.01090Linear Gradient
10.01090Wash
10.19010Re-equilibration
15.09010End of Run

Sample Preparation Workflow

Proper sample preparation is critical to prevent precipitation when mixing the lipophilic analyte with aqueous buffers.

SamplePrep Weigh Weigh 10 mg Cycloheptylurea Dissolve Dissolve in 5 mL 100% ACN Weigh->Dissolve Sonicate 5 min Dilute Dilute to 10 mL with Water Dissolve->Dilute Vortex Mix Filter Filter (0.22 µm PTFE Syringe) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and compatibility with initial mobile phase conditions.

Note: The final diluent is 50:50 ACN:Water. This matches the midpoint of the gradient, preventing "solvent shock" (peak distortion) upon injection while ensuring the hydrophobic cycloheptyl ring remains solvated.

Method Validation (Self-Validating Systems)

To ensure the method is trustworthy (E-E-A-T), perform the following system suitability tests (SST) before routine use.

System Suitability Criteria
  • Retention Time (RT): Cycloheptylurea should elute between 4.5 – 5.5 min.

  • Tailing Factor (

    
    ):  Must be < 1.5. (Ureas can tail due to silanol interactions; phosphate buffer mitigates this).
    
  • Precision: %RSD of peak area for 5 replicate injections must be < 2.0%.

Linearity & Sensitivity
  • Linear Range: 10 µg/mL to 500 µg/mL.

  • LOD (Limit of Detection): Approx. 0.5 µg/mL (at 205 nm).

  • LOQ (Limit of Quantitation): Approx. 1.5 µg/mL.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Baseline Noise Impure solvents or Formic Acid at 205 nm.Use HPLC-grade ACN and Phosphoric Acid. Avoid TFA/Formic acid for low-UV work.
Peak Tailing Secondary interactions with silanols.Ensure column is end-capped. Increase buffer conc. to 0.1% H

PO

.
Drifting Retention Temperature fluctuations or pH instability.Use a column oven (35°C). Ensure mobile phase is degassed.
Ghost Peaks Contamination from previous runs.Run a blank injection (50:50 ACN:Water). Extend the 90% B wash step.

References

  • Review of Weak Chromophore Detection: High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores. [Link]

  • Urea Analysis Principles: HPLC Analysis of Urea and Related Impurities. [Link][1]

  • General UV Spectroscopy of Ureas: UV-Visible Spectroscopy: Absorption characteristics of carbonyls. [Link]

Sources

Enhancing Oral Delivery of Lipophilic Cycloheptylurea Derivatives: Formulation Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

This application note provides a comprehensive guide for the formulation of highly lipophilic cycloheptylurea derivatives, a promising class of therapeutic agents often hindered by poor aqueous solubility and low oral bioavailability. Addressing the challenges typical of Biopharmaceutics Classification System (BCS) Class II and IV compounds, we present detailed strategies and step-by-step protocols focusing on Lipid-Based Drug Delivery Systems (LBDDS), with a primary emphasis on Self-Emulsifying Drug Delivery Systems (SEDDS). An alternative approach using solid dispersion technology is also discussed. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each step, from excipient screening to advanced performance characterization using in vitro lipolysis models. This guide is intended for researchers, scientists, and drug development professionals seeking to overcome the significant hurdles in translating potent lipophilic molecules into effective oral therapeutics.

Introduction: The Lipophilicity Challenge in Cycloheptylurea Development

The urea functional group is a cornerstone in medicinal chemistry, capable of forming robust hydrogen bonds with biological targets, which has led to its incorporation in a wide array of approved drugs.[1] Cycloheptylurea derivatives, in particular, represent a class of molecules with significant therapeutic potential, but their large, nonpolar cycloheptyl moiety often results in high lipophilicity (Log P > 4). This characteristic presents a major challenge for oral drug delivery.[2][3]

Highly lipophilic drugs typically exhibit poor aqueous solubility, leading to low dissolution rates in the gastrointestinal (GI) tract.[2] This is often the rate-limiting step for absorption, resulting in low and variable oral bioavailability, significant food effects, and a challenging path to clinical success.[4] Therefore, advanced formulation strategies are not just beneficial but essential.

This guide details two primary pathways for formulating a model lipophilic cycloheptylurea compound (referred to as "Cyclo-U-7") for enhanced oral delivery. The primary focus is on Lipid-Based Drug Delivery Systems (LBDDS), which improve bioavailability by maintaining the drug in a solubilized state within the GI tract and mimicking the body's natural lipid absorption pathways.[5][6] Specifically, we will detail the development of a Self-Emulsifying Drug Delivery System (SEDDS), an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon contact with GI fluids.[7][8] We will also provide an overview and protocol for solid dispersion, a technique that enhances dissolution by dispersing the drug in a hydrophilic carrier matrix at a molecular level.[9][10]

Part 1: Pre-Formulation Assessment of the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's physicochemical properties is the foundation for rational formulation design. This initial characterization dictates the most viable formulation strategies.

Key Physicochemical Parameters for Cyclo-U-7

Before embarking on formulation, key parameters for the lipophilic cycloheptylurea API must be determined.

ParameterTypical Value for Cyclo-U-7Significance & Rationale
Log P > 4.0Indicates high lipophilicity. Drives the selection of lipid-based systems as the drug will have high solubility in oils and lipids.[3]
Aqueous Solubility < 1 µg/mLConfirms the drug is "practically insoluble." This is the primary barrier to oral absorption that the formulation must overcome.[2]
Melting Point (Tm) 120-180 °CInfluences the choice of formulation technique. A moderate melting point may be suitable for hot-melt extrusion (a solid dispersion method).
pKa NeutralAs a neutral molecule, its solubility is not significantly affected by gastrointestinal pH changes.
BCS Classification Class II or IVLow solubility is the defining characteristic. Permeability will determine if it is Class II (high perm) or Class IV (low perm).[4]
Protocol 1: API Solubility Determination in Formulation Excipients

Objective: To identify suitable oils, surfactants, and co-solvents that can effectively solubilize Cyclo-U-7, forming the basis for a stable LBDDS.

Methodology:

  • Excipient Selection: Choose a range of excipients from different chemical classes (e.g., long-chain triglycerides, medium-chain triglycerides, non-ionic surfactants with varying HLB values).

  • Sample Preparation: Add an excess amount of Cyclo-U-7 to 2 mL of each selected excipient in a glass vial.

  • Equilibration: Seal the vials and place them in an isothermal shaker at a controlled temperature (e.g., 25 °C or 37 °C) for 72 hours to reach equilibrium. This duration ensures that the solvent is fully saturated with the drug.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

  • Quantification: Carefully collect an aliquot of the supernatant, dilute it with a suitable organic solvent (e.g., methanol, acetonitrile), and quantify the concentration of Cyclo-U-7 using a validated HPLC-UV method.

Interpretation of Results: Excipients demonstrating the highest solubility for Cyclo-U-7 are prioritized for formulation development. High solubility is critical to ensure the drug remains dissolved in the formulation and after dispersion in the GI tract.[6]

Part 2: Formulation Strategy A - Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are an excellent strategy for highly lipophilic compounds. They enhance oral absorption by presenting the drug in a solubilized form, increasing the surface area for absorption upon emulsification, and potentially utilizing lymphatic transport pathways to bypass first-pass metabolism.[4][11]

Workflow for SEDDS Development

The development process is a systematic approach to creating a robust and effective formulation.

SEDDS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Formulation & Characterization A API Solubility in Excipients B Surfactant Emulsification Screening A->B Select best solvents C Construct Ternary Phase Diagrams B->C Select best emulsifiers D Identify Self-Emulsifying Regions (Grade A/B) C->D Visual observation E Select Optimal Ratio & Incorporate Drug D->E Choose robust formulation point F Characterize Formulation (Droplet Size, Stability) E->F G In Vitro Performance (Lipolysis, Release) F->G

Caption: Workflow for the systematic development of a SEDDS formulation.

Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the concentration ranges of oil, surfactant, and co-solvent that result in spontaneous and efficient self-emulsification.

Methodology:

  • Component Selection: Based on Protocol 1, select the best oil, surfactant, and co-solvent.

  • Mixture Preparation: Prepare a series of isotropic mixtures by varying the ratios of the three components. For example, fix the surfactant/co-solvent (Smix) ratio (e.g., 1:1, 2:1, 1:2) and then vary the oil-to-Smix ratio from 9:1 to 1:9.

  • Aqueous Titration: For each mixture, perform a water titration. Add a small, defined volume of the mixture (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) at 37 °C with gentle agitation (e.g., magnetic stirrer at 100 rpm).[12]

  • Visual Assessment: Observe the resulting dispersion. Grade the self-emulsification performance:

    • Grade A: Rapidly forms a clear or bluish-white nanoemulsion.

    • Grade B: Forms a slightly less clear, white emulsion.

    • Grade C: Forms a fine, milky emulsion.

    • Grade D: Forms a dull, grayish-white emulsion with oil droplets.

    • Grade E: Poor or no emulsification.

  • Diagram Plotting: Plot the compositions on a ternary phase diagram, marking the regions corresponding to each grade. The "Grade A" and "Grade B" regions are the most desirable for formulation development.[13]

Protocol 3: Preparation and Characterization of Drug-Loaded SEDDS

Objective: To prepare the final Cyclo-U-7 loaded SEDDS and characterize its critical quality attributes.

Methodology:

  • Formulation Preparation:

    • Select a composition from the optimal (Grade A) region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

    • Add the pre-determined amount of Cyclo-U-7 to the excipient mixture.

    • Vortex and/or sonicate the mixture gently until the drug is completely dissolved, resulting in a clear, homogenous liquid.

  • Thermodynamic Stability:

    • Subject the formulation to centrifugation (3,500 rpm for 30 min) and freeze-thaw cycles (-20 °C to 25 °C, 3 cycles) to check for phase separation or drug precipitation. A stable formulation will remain clear and homogenous.

  • Droplet Size and Zeta Potential Analysis:

    • Dilute the SEDDS formulation in water (e.g., 1000-fold) and analyze the resulting emulsion using Dynamic Light Scattering (DLS).

    • Rationale: The droplet size is a critical parameter. Smaller droplets (<200 nm) provide a larger surface area, which generally leads to more consistent and enhanced drug absorption.[8][14] The zeta potential indicates the surface charge and predicts the physical stability of the emulsion against coalescence.

  • Drug Precipitation Assessment:

    • Disperse the SEDDS in simulated gastric fluid (SGF) and subsequently in simulated intestinal fluid (SIF).

    • After a set incubation period (e.g., 2 hours), centrifuge the sample and measure the amount of drug remaining in the supernatant.

    • Rationale: This test is crucial to ensure that the drug does not precipitate out of the emulsion upon dilution in the GI tract, which would negate the benefits of the formulation.[7]

Formulation ParameterTarget SpecificationRationale
Appearance Clear, homogenous liquidEnsures drug is fully solubilized and the system is stable.
Emulsification Time < 1 minuteRapid emulsification is required upon entry into the stomach.[12]
Mean Droplet Size < 200 nmProvides a large surface area for drug release and absorption.[8]
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform droplet size distribution.
Drug Content 95% - 105% of label claimEnsures accurate dosing.

Part 3: Advanced Performance Evaluation - In Vitro Lipolysis

For LBDDS, standard dissolution tests are often not predictive of in vivo performance because they do not account for the critical process of lipid digestion.[15] In vitro lipolysis models simulate the digestion of lipids by pancreatic enzymes in the small intestine, providing insight into how the drug partitions between different phases (oil droplets, micelles, precipitated drug) during digestion. This is a far more biorelevant predictor of performance.[16][17]

Mechanism of LBDDS Digestion and Drug Absorption

Lipolysis_Mechanism cluster_precipitation Potential Negative Outcome SEDDS SEDDS Formulation (Drug in Oil/Surfactant) Emulsion Fine Emulsion Droplets in Stomach/Intestine SEDDS->Emulsion Dispersion in Aqueous Milieu Digestion Lipolysis by Pancreatic Lipase + Bile Salts Emulsion->Digestion Phases Formation of Mixed Micelles (Drug Solubilized) Digestion->Phases Precipitate Drug Precipitation (Supersaturation exceeded) Digestion->Precipitate If solubilization capacity is poor Absorption Drug Absorption across Enterocyte Membrane Phases->Absorption Maintained in Solution

Caption: Fate of a SEDDS formulation in the GI tract during digestion.

Protocol 4: pH-Stat In Vitro Lipolysis Model

Objective: To quantify the distribution of Cyclo-U-7 during simulated intestinal digestion of the SEDDS formulation.

Methodology:

  • Setup: Use a temperature-controlled reaction vessel (37 °C) with a pH electrode and an automated titrator (pH-stat).

  • Digestion Medium: Prepare a biorelevant medium containing bile salts (e.g., sodium taurodeoxycholate) and phospholipids (e.g., phosphatidylcholine) in a buffer (e.g., phosphate or maleate) at pH 6.5.

  • Initiation: Add the Cyclo-U-7 loaded SEDDS formulation to the digestion medium and allow it to emulsify.

  • Lipolysis: Initiate digestion by adding a pre-prepared pancreatic lipase/colipase solution. The pH-stat will automatically titrate the free fatty acids released during triglyceride digestion with NaOH to maintain a constant pH. The rate of NaOH consumption is proportional to the rate of lipolysis.[18]

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw samples from the vessel.

  • Phase Separation: Immediately stop the enzymatic reaction (e.g., by adding an inhibitor like 4-bromophenylboronic acid). Separate the sample into an aqueous phase (containing solubilized drug in micelles) and a pellet phase (containing precipitated drug and undigested lipids) by ultracentrifugation.

  • Quantification: Analyze the drug concentration in the aqueous phase by HPLC. This represents the amount of drug available for absorption.

Data Interpretation: The key output is the percentage of the drug that remains in the aqueous (solubilized) phase throughout the digestion process. A successful formulation will maintain a high concentration of the drug in the aqueous phase, indicating a low propensity for precipitation and a high potential for absorption.[16]

Part 4: Formulation Strategy B - Solid Dispersions

As an alternative to liquid-based systems, solid dispersions can significantly enhance the dissolution rate of poorly soluble drugs.[9] This is achieved by dispersing the drug within a hydrophilic polymer matrix, effectively reducing the drug's particle size to the molecular level and improving its wettability.[10][19]

Protocol 5: Preparation of Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of Cyclo-U-7 in a hydrophilic polymer to enhance its dissolution rate.

Methodology:

  • Component Selection:

    • Drug: Cyclo-U-7.

    • Carrier: Select a suitable water-soluble polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), or Soluplus®).

  • Solubilization: Dissolve both Cyclo-U-7 and the carrier in a common volatile organic solvent (e.g., methanol or dichloromethane) at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This process leaves a thin film of the solid dispersion on the flask wall.

  • Drying and Milling: Further dry the product in a vacuum oven to remove residual solvent. Scrape the dried material and gently mill it to obtain a fine powder.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of the drug's crystalline melting peak, which indicates conversion to an amorphous state.

    • X-Ray Powder Diffraction (XRPD): To verify the amorphous nature of the drug within the dispersion (absence of sharp Bragg peaks).

    • In Vitro Dissolution: Perform dissolution testing (e.g., USP Apparatus II) in a biorelevant medium and compare the dissolution profile to that of the pure, unformulated Cyclo-U-7.

Expected Outcome: The solid dispersion formulation should exhibit a significantly faster and more complete dissolution profile compared to the crystalline API, thereby increasing the potential for oral absorption.[20][21]

Conclusion

The oral delivery of lipophilic cycloheptylurea derivatives is a significant challenge that can be effectively overcome through rational formulation design. Lipid-based strategies, particularly SEDDS, offer a robust platform to enhance solubility and bioavailability by leveraging the body's natural lipid absorption mechanisms. The protocols detailed in this guide, from systematic excipient screening to predictive in vitro lipolysis testing, provide a comprehensive framework for developing a clinically viable oral dosage form. For certain applications, solid dispersion technology presents a valuable alternative. By applying these methodologies, researchers can successfully advance potent lipophilic compounds through the development pipeline.

References

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. Retrieved from [Link]

  • Joshi, H. A., & Gawade, P. S. (2016). Self Emulsifying Drug Delivery System For Improved Oral Delivery Of Lipophilic Drugs. Pharmacophore, 7(6). Retrieved from [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutics, 2014, 801820. Retrieved from [Link]

  • Alskär, L. C., et al. (2014). In vitro lipolysis data does not adequately predict the in vivo performance of lipid-based drug delivery systems containing fenofibrate. Journal of Pharmaceutical Sciences, 103(8), 2454-2464. Retrieved from [Link]

  • Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma. Retrieved from [Link]

  • Al-kassas, R., et al. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 17(1), 123. Retrieved from [Link]

  • Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182. Retrieved from [Link]

  • Trull, A. K., et al. (1995). Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. Pharmaceutical Research, 12(5), 729-735. Retrieved from [Link]

  • Argade, P. S., Magar, D. D., & Saudagar, R. B. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. Retrieved from [Link]

  • Bolko, K., et al. (2015). Simulating the Digestion of Lipid-based Drug Delivery Systems (LBDDS): Overview of In Vitro Lipolysis Models. Farmacevtski Vestnik, 66, 293-302. Retrieved from [Link]

  • Diva-portal.org. (n.d.). In vitro performance prediction of LBFs using lipolysis- permeation assay with the LiDo artificial membrane. Diva-portal.org. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. IJSRD. Retrieved from [Link]

  • Patel, B. B., et al. (2014). A Review on Solid Dispersion as a Technique for Enhancement of Bioavailability of Poorly Water Soluble Drugs. Research Journal of Pharmacy and Technology, 7(11), 1339-1345. Retrieved from [Link]

  • Sattar, N. A., & Ibrahim, H. M. (2021). Solid Dispersion Techniques for enhancing Dissolution and Bioavailability of lipophilc anti-diabetic agent glimepiride by Alkalizers. JSM Diabetology and Management, 4(1), 1006. Retrieved from [Link]

  • TNO Publications. (2018). In vitro models for the prediction of in vivo performance of oral dosage forms: Recent progress from partnership through the IMI. TNO. Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2011). Enhancement of Oral Bioavailability and Solid Dispersion: A Review. JAPTR. Retrieved from [Link]

  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Retrieved from [Link]

  • irf@fhnw. (2023). Developing an in vitro lipolysis model for real-time analysis of drug concentrations during digestion of lipid-based formulation. FHNW. Retrieved from [Link]

  • Lee, S., et al. (2023). Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications. Pharmaceutics, 15(3), 896. Retrieved from [Link]

  • American Association of Pharmaceutical Scientists. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. AAPS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis and Cytotoxicity of Novel Hexahydrothieno-cycloheptapyridazinone Derivatives. MDPI. Retrieved from [Link]

  • Patel, D., & Sawant, K. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3629-3644. Retrieved from [Link]

  • SciSpace. (n.d.). Emulsion forming drug delivery system for lipophilic drugs. SciSpace. Retrieved from [Link]

  • Padua Research Archive. (2022). Self-Emulsifying Formulations to Increase the Oral Bioavailability of 4,6,4′-Trimethylangelicin as a Possible. Padua Research Archive. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Unsymmetrical Cycloheptylureas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for the rapid synthesis of unsymmetrical cycloheptylureas using microwave (MW) irradiation. While urea formation is a classical transformation, the introduction of bulky, lipophilic cycloheptyl rings often results in sluggish kinetics and poor solubility under conventional thermal reflux.

This protocol leverages dielectric heating to accelerate nucleophilic attack and overcome steric hindrance. We present two distinct workflows:

  • CDI-Mediated One-Pot Synthesis: For generating libraries from two distinct amines (Universal Route).

  • Direct Isocyanate Ligation: For high-throughput synthesis when the isocyanate building block is available.

Target Audience: Medicinal chemists focusing on sEH (soluble Epoxide Hydrolase) inhibitors, kinase inhibitors, and metabolic stability optimization.

Scientific Foundation

The Pharmacophore: Why Cycloheptyl?

In medicinal chemistry, the transition from cyclohexyl to cycloheptyl rings is a strategic tool for modulating physicochemical properties without altering the fundamental pharmacophore.

  • Lipophilicity: Cycloheptyl rings increase LogP, potentially improving membrane permeability.

  • Metabolic Stability: The 7-membered ring adopts a twisted-chair conformation, often altering the metabolic soft spots compared to the standard chair conformation of cyclohexane.

  • Relevance: Cycloheptylureas are privileged scaffolds in the design of sEH inhibitors , where the bulky hydrophobic group fills the catalytic tunnel of the enzyme [1, 2].

Microwave Mechanism: Dielectric Heating

Conventional heating relies on conduction (surface-to-center), creating thermal gradients. Microwave irradiation (2.45 GHz) utilizes dipolar polarization and ionic conduction .

  • Dipolar Polarization: The polar urea precursors (amines/isocyanates) and polar solvents (e.g., MeCN, DMF) align with the oscillating electric field. The molecular friction generates internal heat instantaneously.

  • The "Specific Effect": The transition state for urea formation involves a polar zwitterionic intermediate. MW irradiation stabilizes this polar transition state more effectively than the ground state, lowering the activation energy (

    
    ) and accelerating the reaction beyond simple Arrhenius thermal effects [3].
    

Strategic Workflow

The following decision tree outlines the optimal synthetic path based on reagent availability.

Synthesis_Workflow Start Target: Unsymmetrical Cycloheptylurea Check Is Cycloheptyl Isocyanate Commercially Available? Start->Check PathA PROTOCOL B: Direct Isocyanate Ligation Check->PathA Yes PathB PROTOCOL A: CDI-Mediated One-Pot Synthesis Check->PathB No Yes Yes No No (or Prohibitive Cost) SubA Reagents: R-NH2 + Cycloheptyl-NCO Time: 10-20 min Yield: High (>85%) PathA->SubA SubB Reagents: Cycloheptyl-NH2 + CDI + R'-NH2 Time: 45-60 min (Total) Yield: Mod-High (70-85%) PathB->SubB

Figure 1: Strategic decision tree for selecting the appropriate synthesis protocol.

Protocol A: CDI-Mediated One-Pot Synthesis (Universal Route)

This method is preferred when the specific isocyanate is unstable, expensive, or unavailable. It utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene surrogate to activate the cycloheptylamine in situ.

Reagents & Equipment[1][2][3][4][5]
  • Amine A: Cycloheptylamine (1.0 equiv)

  • Amine B: Aryl/Alkyl amine (1.1 equiv)

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF. Avoid protic solvents.

  • Base: DIPEA (only if using amine salts).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology
  • Activation (Step 1 - Thermal/Mild MW):

    • Dissolve Cycloheptylamine (1.0 mmol) in MeCN (3 mL) in a 10 mL microwave vial.

    • Add CDI (1.1 mmol) in one portion.

    • Note: Gas evolution (

      
      ) will occur. Leave the cap loose for 2 minutes, then seal.
      
    • Irradiation: Heat at 40°C for 10 minutes (Power: Dynamic, Max 50W).

    • Checkpoint: The formation of the N-cycloheptyl-1H-imidazole-1-carboxamide intermediate is quantitative.

  • Coupling (Step 2 - High Energy MW):

    • De-cap the vial carefully. Add Amine B (1.1 mmol).

    • Reseal the vial.

    • Irradiation: Heat at 100°C for 20 minutes .

    • Pressure Limit: Set safety cut-off at 200 psi (14 bar).

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Redissolve in EtOAc and wash with 1M HCl (to remove imidazole byproduct and unreacted amine) followed by Brine.

    • Dry over

      
       and concentrate.
      
Mechanism of Action

The reaction proceeds via an acyl-imidazole intermediate. The second step requires higher energy to displace the imidazole leaving group with the second amine, a process significantly accelerated by MW irradiation.

CDI_Mechanism Amine Cycloheptyl-NH2 Inter Acyl-Imidazole Intermediate Amine->Inter - Imidazole (Mild MW) CDI CDI CDI->Inter Product Unsymmetrical Urea Inter->Product + R-NH2 (High MW) Byprod Imidazole (Byproduct) Inter->Byprod Amine2 R-NH2 Amine2->Product

Figure 2: Mechanistic pathway of CDI-mediated urea coupling.

Protocol B: Direct Isocyanate Ligation

This protocol is used when Cycloheptyl Isocyanate is available. It is an atom-economic "click" reaction.

Reagents
  • Electrophile: Cycloheptyl isocyanate (1.0 equiv)

  • Nucleophile: Aryl/Alkyl amine (1.0 equiv)

  • Solvent: DCM (for low temp) or MeCN (for high temp MW).

Step-by-Step Methodology
  • Preparation: In a microwave vial, dissolve the Amine (1.0 mmol) in MeCN (2 mL).

  • Addition: Add Cycloheptyl isocyanate (1.0 mmol). Caution: Isocyanates are sensitizers.

  • Irradiation:

    • Temp: 100°C

    • Time: 10 minutes

    • Power: High absorption setting.

  • Purification: Upon cooling, the urea product often precipitates from MeCN. Filter and wash with cold ether. If no precipitate, evaporate and recrystallize.

Data & Optimization Guide

Comparison: Thermal vs. Microwave

The following data illustrates the efficiency gain for the synthesis of N-cycloheptyl-N'-phenylurea.

ParameterThermal Reflux (Toluene)Microwave (MeCN)
Temperature 110°C (Oil bath)120°C (Internal)
Time 12 Hours15 Minutes
Yield 65%92%
Purity (LCMS) 85% (Side products formed)>95% (Cleaner profile)
Solvent Selection for MW
  • Acetonitrile (MeCN): Recommended.[1] High loss tangent (

    
    ), couples well with MW, solubilizes polar intermediates.
    
  • DCM: Not Recommended. Low boiling point, creates high pressure rapidly, poor MW absorption.

  • DMF: Alternative. Good for very insoluble amines, but difficult to remove during work-up.

Troubleshooting & Quality Control

  • Issue: Symmetric Urea Formation (in CDI route).

    • Cause: Hydrolysis of the intermediate or excess amine attacking the intermediate too slowly.

    • Fix: Ensure anhydrous solvents. Increase the excess of CDI to 1.2 equiv in Step 1 to ensure all Amine A is consumed before adding Amine B.

  • Issue: Pressure spikes.

    • Cause:

      
       release from CDI step not vented.
      
    • Fix: Perform Step 1 (Activation) in an open vessel or with a vented cap before sealing for Step 2.

  • Validation:

    • NMR: Look for the disappearance of the methine proton signal of the starting amine (shift from

      
       2.8 to 
      
      
      
      3.6-3.8 ppm upon urea formation).
    • LCMS: Confirm Mass [M+H]+. Cycloheptyl fragment often gives a characteristic loss in MS fragmentation.

References

  • Morisseau, C., et al. (2006).[2] "Peptidyl-urea based inhibitors of soluble epoxide hydrolases."[2] Bioorganic & Medicinal Chemistry Letters, 16(20), 5439-5444.[2]

  • Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 20(7), 941-956.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Dussault, P. H., et al. (2017). "Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives." The Journal of Organic Chemistry, 82(2), 992-999.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Cycloheptylurea Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Aqueous Solubility of Cycloheptylurea Derivatives Role: Senior Application Scientist Status: Online | Ticket ID: CHU-SOL-001

Introduction: The "Brick Dust" Paradox

Welcome to the Solubility Optimization Hub. If you are working with cycloheptylurea derivatives (e.g., sEH inhibitors, urea-based kinase inhibitors), you are likely facing a specific physicochemical paradox known as "Brick Dust."

These compounds possess a high melting point (due to the urea backbone's strong hydrogen-bonding network) and high lipophilicity (due to the cycloheptyl ring). This combination creates a compound that is stable in the solid state but resists solvation in aqueous media.

This guide provides a modular approach to troubleshooting and resolving these solubility issues, ranging from molecular redesign to advanced formulation strategies.

Module 1: Diagnostic & Molecular Design

Q: Why is my compound insoluble even though urea is polar?

A: The polarity of the urea group is actually part of the problem. Urea functionalities are both excellent hydrogen bond donors (


) and acceptors (

). In the solid state, mono- and di-substituted ureas form robust, 1-dimensional

-networks (tapes) with a repeat distance of ~4.6 Å [1].[1]

When you attach a hydrophobic cycloheptyl ring, you add significant lipophilicity without disrupting this packing. The energy required to break the crystal lattice (Crystal Lattice Energy,


) is higher than the energy released by hydration (

).

The Fix: You must disrupt the crystal packing or increase the solvation energy.

Visualization: The Solubility Triad

The following diagram illustrates the competing forces determining your compound's solubility.

SolubilityTriad cluster_fix Intervention Strategies Solubility Aqueous Solubility Lattice Crystal Lattice Energy (Urea H-Bond Network) Lattice->Solubility Reduces (High MP) Hydrophobicity Lipophilicity (LogP) (Cycloheptyl Ring) Hydrophobicity->Solubility Reduces (High LogP) Solvation Solvation Energy (H-Bonding with Water) Solvation->Solubility Promotes Mod1 N-Methylation (Disrupts Planarity) Mod1->Lattice Lowers MP Mod2 Polar Appendage (e.g., Morpholine) Mod2->Solvation Increases Interaction

Caption: The interplay between lattice energy and hydrophobicity. Interventions must either lower the melting point (lattice disruption) or increase solvation.

Module 2: Chemical Engineering Strategies

Q: How can I modify the structure to improve solubility without losing potency?

A: If you are in the lead optimization phase, apply "Symmetry Breaking" strategies [2].

  • N-Methylation: Introducing a methyl group on one of the urea nitrogens disrupts the planar hydrogen-bonding network.[2] This significantly lowers the melting point (MP), often by >50°C, thereby reducing

    
     and improving solubility.
    
  • Polar Appendages: Attach a solubilizing group (morpholine, piperazine, or carboxylic acid) to the aryl/alkyl side opposite the cycloheptyl ring.

  • Prodrugs: If the urea is essential for binding, convert a nearby hydroxyl or amine into a phosphate ester prodrug.

Comparative Data: Structural Impact on Solubility Hypothetical data based on typical urea SAR trends [3]

Compound VariantMelting Point (°C)LogPKinetic Solubility (pH 7.4)
Parent Cycloheptylurea 2154.2< 1 µg/mL
N-Methylated Variant 1454.425 µg/mL
Morpholine Analog 1902.8150 µg/mL
Phosphate Prodrug >250 (Salt)-1.5> 10 mg/mL

Module 3: Formulation Engineering (The "Rescue" Phase)

If structural modification is impossible, you must rely on formulation.

Q: Which Cyclodextrin (CD) works best for cycloheptyl rings?

A:


-Cyclodextrins (Beta-CD). 
The cycloheptyl ring is a bulky hydrophobic moiety. 

-CD is too small (cavity ~5 Å).

-CD is too loose.

-CD (cavity ~6-6.5 Å) provides the optimal geometric fit for the 7-membered ring [4].

Recommendation: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
or Sulfobutyl Ether-

-Cyclodextrin (SBECD)
. These derivatives disrupt the CD's own crystal lattice, allowing for high concentration aqueous stocks (up to 40% w/v).
Protocol: Phase Solubility Screening

Objective: Determine the stability constant (


) and optimal CD concentration.
  • Preparation: Prepare 0%, 5%, 10%, 20%, and 30% (w/v) HP-

    
    -CD solutions in PBS (pH 7.4).
    
  • Saturation: Add excess cycloheptylurea solid to 1 mL of each CD solution in glass vials.

  • Equilibration: Shake at room temperature for 48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (do not use nylon, as it binds ureas).

  • Analysis: Quantify via HPLC-UV.

  • Calculation: Plot Solubility (M) vs. [CD] (M).

    • Note: If the plot is linear (

      
       type), a 1:1 complex is formed.
      
Q: My compound precipitates from DMSO stocks. What cosolvent system should I use?

A: Urea derivatives are prone to "crashing out" upon dilution with water because the water molecules prefer to self-associate rather than solvate the hydrophobic cycloheptyl ring.

Recommended Cosolvent System: Avoid pure DMSO. Use a ternary system to suppress precipitation:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Interface modifier)

  • 50% Water/Saline (Bulk solvent)

Tip: Always add the formulation to the saline/water slowly with vortexing, rather than adding saline to the concentrate.

Module 4: Amorphous Solid Dispersions (ASD)

Q: How do I enable oral bioavailability for animal studies?

A: Create an Amorphous Solid Dispersion. By locking the compound in a disordered (amorphous) state within a polymer matrix, you bypass the high energy cost of breaking the crystal lattice [5].

Decision Logic for Polymer Selection:

ASD_Selection Start Start: ASD Polymer Selection CheckH Is the compound a H-bond donor? Start->CheckH PVPVA Use PVP-VA 64 (Copovidone) CheckH->PVPVA Strong Donor (Urea NH) HPMCAS Use HPMC-AS (Hypromellose Acetate Succinate) CheckH->HPMCAS Weak/No Donor Soluplus Use Soluplus (Graft Copolymer) CheckH->Soluplus High Lipophilicity (LogP > 5)

Caption: Polymer selection guide. For ureas, PVP-VA 64 is often superior due to H-bonding between the polymer carbonyls and urea NH groups.

Protocol: Mini-Scale Spray Drying (ASD Preparation)
  • Solvent: Dissolve compound and Polymer (PVP-VA 64) in a 1:3 ratio in Acetone/Methanol (2:1). Total solids concentration: 5-10%.

  • Process: Spray dry using a Buchi B-290 (or equivalent).

    • Inlet Temp: 80-100°C (depending on solvent BP).

    • Outlet Temp: Must be > 10°C above the solvent boiling point but <

      
       of the polymer.
      
  • Validation: Analyze via DSC (Differential Scanning Calorimetry).

    • Pass: Single Glass Transition temperature (

      
      ).
      
    • Fail: Melting endotherm present (indicates crystallinity).

References

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. Link

  • Ishikawa, M., & Hashimoto, Y. (2011).[2] Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry.[2] Journal of Medicinal Chemistry, 54(6), 1539-1554. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2][3][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric amorphous solid dispersions: a review of amorphization, crystallization, stabilization, solid-state characterization, and aqueous solubilization of biopharmaceutical classification system class II drugs. Journal of Pharmaceutical Sciences, 105(9), 2527-2544. Link

Sources

Overcoming steric hindrance in cycloheptylamine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in Cycloheptylamine Coupling

Case ID: #CYC-7-HINDRANCE Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields and failed couplings with cycloheptylamine derivatives.

Executive Summary: The "Seven-Membered" Challenge

Welcome to the technical support hub for cycloheptylamine chemistry. Unlike its 5- and 6-membered analogs, cycloheptylamine presents a unique set of steric and conformational challenges. While it is a primary aliphatic amine, the flexibility of the cycloheptyl ring (existing in twist-chair and twist-boat conformers) creates a dynamic steric wall. The hydrogens on C2 and C7 often encroach upon the nitrogen's nucleophilic trajectory, significantly raising the activation energy for attack on hindered electrophiles.

This guide provides field-proven protocols to overcome these barriers, moving beyond standard EDC/HOBt chemistry into high-energy activation and transition-metal catalysis.

Module 1: Amide Bond Formation (The Nucleophilic Attack)

User Question: I am trying to couple cycloheptylamine to a bulky ortho-substituted benzoic acid using EDC/HOBt, but I only see starting material. Is my amine bad?

Diagnosis: Your amine is likely fine, but your activation strategy is insufficient.[1] The combination of a hindered amine (cycloheptyl) and a hindered acid (ortho-substituted) creates a "steric clash" that standard carbodiimides (EDC/DCC) cannot overcome. The active ester intermediate hydrolyzes faster than the amine can attack it.

Solution: The High-Energy Activation Protocol

For sterically demanding couplings, you must switch to reagents that generate a more reactive intermediate or stabilize the transition state.

Tier 1: The Gold Standard (HATU/HOAt)

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is preferred over HBTU because the aza-nitrogen in the leaving group (HOAt) assists in the amine deprotonation and stabilizes the transition state via a 7-membered cyclic transition structure.

Protocol:

  • Dissolve: 1.0 equiv Carboxylic Acid in DMF (0.1 M). Avoid DCM; DMF promotes charge separation.

  • Base: Add 2.0 equiv DIPEA (Diisopropylethylamine). Stir for 5 min.

  • Activate: Add 1.1 equiv HATU. Stir for 10–15 minutes. Look for color change (yellow to orange).

  • Couple: Add 1.2 equiv Cycloheptylamine.

  • Condition: Stir at RT for 4 hours. If <50% conversion, heat to 50°C.

Tier 2: The Acyl Fluoride Method (TFFH)

When HATU fails, acyl fluorides are the solution. They are smaller than active esters (OBt/OAt) and highly electrophilic, yet stable to water. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acyl fluorides in situ.[2]

Protocol:

  • Dissolve: 1.0 equiv Carboxylic Acid in DCM (anhydrous).

  • Activate: Add 1.5 equiv TFFH and 2.5 equiv DIPEA.

  • Monitor: Stir for 30 min. Check LCMS for conversion of Acid (M+1) to Acyl Fluoride (M-1+19).

  • Couple: Add 1.5 equiv Cycloheptylamine.

  • Reflux: Heat to 40°C (DCM reflux) for 12 hours.

Module 2: C-N Cross-Coupling (Buchwald-Hartwig Amination)

User Question: I need to couple cycloheptylamine to an aryl bromide. Standard Pd(PPh3)4 conditions are giving me dehalogenation byproducts, not the amine.

Diagnosis: Cycloheptylamine is bulky. Standard phosphine ligands (PPh3, dppf) do not create enough space around the palladium center to facilitate the reductive elimination of such a bulky amine. Furthermore, without a bulky ligand to protect the catalyst, β-hydride elimination (leading to imine formation/dehalogenation) becomes a dominant side pathway.

Solution: Dialkylbiaryl Phosphine Ligands You must use "Buchwald Ligands"—specifically those designed for aliphatic amines.

Recommended System:

  • Ligand: RuPhos or BrettPhos . These ligands are extremely bulky, promoting the difficult reductive elimination step.

  • Pre-catalyst: RuPhos Pd G4 or BrettPhos Pd G4 . Using Generation 3/4 precatalysts ensures rapid initiation even at low temperatures, preventing catalyst death.

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS . Strong bases are required to deprotonate the amine-Pd complex.

Protocol (RuPhos Pd G4 System):

  • Prepare Vial: Charge an oven-dried vial with:

    • 1.0 equiv Aryl Bromide

    • 1.2 equiv Cycloheptylamine

    • 1.5 equiv NaOtBu (handle in glovebox or weigh quickly in air).

    • 2–5 mol% RuPhos Pd G4.

  • Solvent: Add anhydrous THF or Toluene (degassed/sparged with Argon for 10 min). Concentration: 0.2 M.[3]

  • Reaction: Seal and heat to 80°C for 2–4 hours.

  • Workup: Filter through a pad of Celite/Silica to remove Pd.

Visualizing the Workflow

The following decision tree guides you through the selection of reagents based on your specific electrophile and failure mode.

AmideCouplingStrategy Start Start: Cycloheptylamine Coupling Electrophile Identify Electrophile Start->Electrophile Acid Carboxylic Acid Electrophile->Acid ArylHalide Aryl Halide (Br/Cl/I) Electrophile->ArylHalide Standard Attempt HATU + DIPEA (DMF, RT) Acid->Standard PdCat Buchwald-Hartwig (RuPhos Pd G4 + NaOtBu) ArylHalide->PdCat CheckYield Yield > 50%? Standard->CheckYield Success Proceed to Workup CheckYield->Success Yes FailAcid Switch to Acyl Fluoride (TFFH + DIPEA, DCM Reflux) CheckYield->FailAcid No (Steric Clash) Nuclear Acid Chloride (SOCl2 -> Amine + Pyridine) FailAcid->Nuclear Still Fails CheckPd Conversion? PdCat->CheckPd CheckPd->Success Yes Optimize Switch Ligand to BrettPhos Increase Temp to 100°C CheckPd->Optimize No

Figure 1: Strategic decision tree for selecting coupling conditions based on electrophile type and reaction outcome.

Troubleshooting & Optimization Table

SymptomProbable CauseCorrective Action
No Product (Amide) Active ester hydrolysis (steric bulk prevents attack).Switch to TFFH (Acyl Fluoride) or convert acid to Acid Chloride using Ghosez’s Reagent .
Low Yield (Amide) Solvent polarity too low; aggregation.Switch solvent to NMP or DMF .[3] Add LiCl (0.5M) to break H-bond aggregates.
Racemization Over-activation (Oxazolone formation).Use T3P (Propylphosphonic anhydride) with Pyridine at 0°C. T3P is known for low racemization.
Dehalogenation (Pd) β-Hydride elimination dominates.Switch to a bulkier ligand (BrettPhos ) to crowd the metal center and force reductive elimination.
Pd Black Precipitate Catalyst decomposition / instability.Use Pre-catalysts (Pd G3/G4) instead of mixing Pd(OAc)2 + Ligand. Ensure strict O2-free conditions.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Carpino, L. A., et al. (1995). The 1-Hydroxy-7-azabenzotriazole-Based Carbonium Salt (HATU). Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Carpenter, B. E., et al. (1995). TFFH: A Reagent for the Preparation of Acid Fluorides. Journal of the Chemical Society, Chemical Communications, (11), 1101-1103. [Link]

Sources

Troubleshooting low yields in urea formation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #US-404: Yield Optimization in Urea Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High

Introduction: Beyond the "Simple" Amine Coupling

Welcome to the Technical Support Center. You are likely here because a reaction that looks trivial on paper—coupling an amine with an isocyanate or activating a carbonyl source—is failing in the hood.

Urea formation (


) is deceptively simple. In medicinal chemistry, however, it is a notorious bottleneck. The high polarity of the urea bond, the moisture sensitivity of isocyanate intermediates, and the "brick-dust" solubility of the products often conspire to ruin yields.

This guide is not a textbook; it is a troubleshooting algorithm designed to diagnose the specific failure mode of your reaction and provide a corrective protocol.

Module 1: The Isocyanate Route (The "Moisture Trap")

Symptom: You are coupling an Isocyanate (


) with an Amine (

).[1] The reaction proceeds, but the product is heavily contaminated with a high-melting solid that is difficult to separate. NMR shows a symmetrical structure.

Diagnosis: Competitive Hydrolysis (The Symmetrical Urea Byproduct). This is the most common failure mode. Isocyanates are electrophiles; water is a nucleophile. If your solvent is "wet" or your atmosphere is not inert, water attacks the isocyanate to form carbamic acid, which spontaneously decarboxylates to release the original amine (


). This amine then attacks the remaining isocyanate, forming the symmetrical urea (

).

The Fix: The "Schlenk Standard" Protocol Do not rely on "bottle-dry" solvents for urea formation.

  • Solvent: Use anhydrous DCM or THF (dried over molecular sieves,

    
     ppm 
    
    
    
    ).
  • Stoichiometry: Use a slight excess of the nucleophilic amine (

    
     eq), not the isocyanate. If you use excess isocyanate, it will eventually hydrolyze upon workup and contaminate your product.
    
  • Additives: If the nucleophilic amine is a salt (e.g., hydrochloride), use DIPEA (diisopropylethylamine), not TEA. DIPEA is non-nucleophilic and won't compete for the isocyanate.

Visualization: The Competitive Pathway

UreaPathways ISO Isocyanate (R1-NCO) CARB Carbamic Acid [Unstable] ISO->CARB + H2O (Contaminant) TARGET TARGET UREA (R1-NH-CO-NH-R2) ISO->TARGET + Amine AMINE Target Amine (R2-NH2) AMINE->TARGET WATER Moisture (H2O) AMINE_BY Byproduct Amine (R1-NH2) CARB->AMINE_BY - CO2 WASTE SYMMETRICAL UREA (R1-NH-CO-NH-R1) AMINE_BY->WASTE + Remaining Isocyanate

Figure 1: The "Death Spiral" of isocyanate hydrolysis leading to symmetrical urea contamination.

Module 2: The CDI Route (Activation Failure)

Symptom: You are avoiding phosgene by using 1,1'-Carbonyldiimidazole (CDI).[2] You form the intermediate, add your second amine, and... nothing happens. The intermediate persists, or you get hydrolysis products.

Diagnosis: The "Lazy Intermediate" Effect. CDI forms an acyl-imidazole intermediate. While reactive enough for primary amines, it is often too stable to react with sterically hindered or electron-deficient secondary amines (e.g., anilines). The imidazole leaving group is not "hot" enough.

The Fix: The "Imidazolium" Methylation Trick We can supercharge the reaction by converting the leaving group from a neutral imidazole to a cationic imidazolium species.

Protocol:

  • Activation: Dissolve Amine 1 (

    
     eq) in dry MeCN. Add CDI (
    
    
    
    eq). Stir at RT for 1-2h.[2]
  • Verification: Check TLC/LCMS for complete conversion to the carbamoyl imidazole.

  • The Trick: Add Methyl Iodide (MeI) (

    
     eq). Stir for 1-2h. This methylates the imidazole nitrogen, creating a highly reactive cationic intermediate.
    
  • Coupling: Add Amine 2 (

    
     eq) and a base (DIPEA). The reaction will often proceed instantly at RT, even with poor nucleophiles.
    
Comparative Data: Activation Reagents
ReagentReactivityToxicityMoisture SensitivityBest Use Case
Isocyanates HighModerateHighSimple aliphatic amines.
CDI Low/ModLowModerateGeneral use; safer than phosgene.
CDI + MeI Very High ModHighHindered/Unreactive amines.
Triphosgene HighHigh HighWhen isocyanates are unavailable.

Module 3: Triphosgene (Safety & Stoichiometry)

Symptom: You are using Triphosgene (BTC) because the isocyanate is not commercially available. The yield is low, and you see a mix of urea, unreacted amine, and symmetrical byproduct.

Diagnosis: Stoichiometry Mismatch. Triphosgene is a solid trimer of phosgene. One mole of Triphosgene generates three moles of phosgene equivalents. Researchers often miscalculate this, adding 1.0 eq of Triphosgene when they only need 0.33 eq. This excess reacts with the second amine, capping it as a chlorocarbonyl species rather than forming the urea.

The Fix: The "Inverse Addition" Protocol To favor the unsymmetrical urea, you must keep the concentration of the bifunctional linker (phosgene) low relative to the first amine.

Protocol:

  • Safety: Work in a well-ventilated hood. Have aqueous ammonia ready to neutralize spills.

  • Setup: Dissolve Triphosgene (

    
     eq) in dry DCM at -78°C  or 0°C .
    
  • Step 1: Add Amine 1 (

    
     eq) + DIPEA (
    
    
    
    eq) slowly dropwise. This forms the isocyanate in situ.[3]
  • Wait: Stir for 30 mins to ensure isocyanate formation.

  • Step 2: Add Amine 2 (

    
     eq) + DIPEA (
    
    
    
    eq) in one portion. Allow to warm to RT.

Module 4: Purification (The Solubility Trap)

Symptom: The reaction worked (LCMS shows product), but you lost 60% of your yield during flash chromatography. The product streaked on the column or precipitated inside the cartridge.

Diagnosis: "Brick Dust" Aggregation. Ureas have strong intermolecular hydrogen bonding (


). They are often poorly soluble in DCM/MeOH (standard column solvents) but insoluble in water. They crystallize on the silica gel, leading to massive loss.

The Fix: Crystallization over Chromatography Ureas are ideal candidates for purification by precipitation because their solubility profile is distinct from the starting amines.

Protocol:

  • Workup: Perform a standard aqueous wash (1M HCl to remove unreacted amines, then Brine).

  • Solvent Swap: Dry the organic layer and concentrate to a minimal volume.

  • Precipitation: Add a non-polar solvent (Hexane, Ether, or even cold EtOAc).

  • Sonication: Sonicate the flask. Ureas will often crash out as white solids while impurities remain in the mother liquor.

  • Filtration: Filter and wash with cold ether. Do not column unless absolutely necessary.

References

  • Isocyanate Hydrolysis Mechanism

    • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.
  • CDI Activation & Methylation (The "Imidazolium Effect")

    • Grzyb, J. A., Shen, M., & Yoshina-Ishii, C. (2005).[4] Carbamoylimidazolium Salts as Efficient Reagents for the Synthesis of Ureas.[5] Journal of Organic Chemistry, 70(18), 7176–7180.

  • Triphosgene Safety and Stoichiometry

    • Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576.
  • Urea Solubility and Purification Strategies

    • Cui, Y.[6] (2013).[6] Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Journal of Pharmaceutics, 2013.[6]

Sources

Strategies for increasing bioavailability of cycloheptyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Enhancement for Cycloheptyl Compounds

Case ID: CYC-7-BIO-OPT Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary: The Cycloheptyl Paradox

Cycloheptyl (seven-membered) rings are privileged scaffolds in medicinal chemistry, often utilized to fill hydrophobic pockets (e.g., in viral protease inhibitors, GPCR ligands, or SIRT inhibitors) where a cyclohexyl ring is too small and a cyclooctyl ring is too floppy.

However, they present a distinct Bioavailability Paradox :

  • Solubility: The increased lipophilicity (LogP) and molecular volume compared to cyclohexyl analogs often drive compounds into BCS Class II (Low Solubility, High Permeability) or Class IV.

  • Metabolic Vulnerability: The flexible cycloheptane ring possesses multiple methylene sites (

    
    ) susceptible to CYP450-mediated hydroxylation, leading to high intrinsic clearance (
    
    
    
    ).

This guide provides troubleshooting workflows to overcome these specific barriers.

Module 1: Solubility & Dissolution Troubleshooting

User Issue: My cycloheptyl analog shows high potency in DMSO-based assays but precipitates immediately in aqueous buffer or simulates poor absorption in FaSSIF media.

Root Cause Analysis

The cycloheptyl ring adds significant hydrophobicity. Unlike planar aromatics, the ring adopts flexible conformations (twist-chair/twist-boat), which can disrupt crystal packing (lowering melting point) or create highly lipophilic lattices that water cannot penetrate.

Strategy A: Amorphous Solid Dispersions (ASD)

If your compound has a high melting point (


) and high LogP (>3), the crystal lattice energy is the primary barrier. You must freeze the compound in a disordered, high-energy amorphous state.

Protocol: Small-Scale ASD Screening (Solvent Casting)

  • Polymer Selection: Select polymers with amphiphilic character to stabilize the hydrophobic ring.

    • Recommendation: HPMC-AS (L or M grade) or PVPVA 64.

  • Preparation:

    • Dissolve Compound X and Polymer at ratios of 1:3 and 1:5 (w/w) in a common solvent (DCM/Methanol 1:1).

    • Rotary evaporate at

      
       until a film forms.
      
    • Vacuum dry for 24 hours to remove residual solvent.

  • Validation (The "Self-Validating" Step):

    • DSC Analysis: Run a Differential Scanning Calorimetry sweep. Success Criteria: Disappearance of the sharp endothermic melting peak of the drug. Presence of a single Glass Transition Temperature (

      
      ).
      
    • PLM Check: View under Polarized Light Microscopy. Success Criteria: No birefringence (dark field), indicating lack of crystallinity.

Strategy B: Host-Guest Complexation (Cyclodextrins)

Technical Insight: The cavity size of


-Cyclodextrin (

-CD) is approximately 6.0–6.5 Å.[1] The cycloheptyl ring (approx. diameter 5.5–6.0 Å) is a geometric "perfect fit" for the

-CD cavity, unlike

-CD (too small) or

-CD (too loose).

Recommendation: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydroxypropyl groups disrupt the CD's own hydrogen bonding, dramatically increasing water solubility compared to parent

-CD.

Module 2: Metabolic Stability & Clearance

User Issue: The compound dissolves, but oral bioavailability (


) remains <5% due to massive first-pass metabolism.
Root Cause Analysis

The cycloheptyl ring is a "grease ball" for CYP450 enzymes. The multiple methylene groups are chemically equivalent enough to be oxidized, but distinct enough to offer a large surface area for enzyme binding.

Strategy: The "Metabolic Shunt"

You must identify the "Soft Spot" and block it.

Troubleshooting Workflow:

  • Incubate compound with Human Liver Microsomes (HLM) + NADPH.

  • Analyze metabolites via LC-MS/MS. Look for +16 Da (Hydroxylation) or +14 Da (Oxidation to ketone).

  • Locate: If oxidation occurs on the ring (common at C3/C4 positions relative to the substituent), apply Deuteration or Fluorination .

Why Fluorine? Replacing a Hydrogen with Fluorine at the site of metabolism exerts a strong electron-withdrawing effect, increasing the C-F bond strength (approx. 116 kcal/mol vs 99 kcal/mol for C-H) and preventing the CYP heme iron from abstracting the electron. This is known as "metabolic blocking."

Module 3: Formulation Engineering (SEDDS)

User Issue: Bioavailability is variable and shows a massive food effect.

Root Cause Analysis

This is classic behavior for lipophilic cycloheptyl drugs. Absorption is limited by the solubilization capacity of the gut's natural bile salts.

Strategy: Self-Emulsifying Drug Delivery Systems (SEDDS)

Instead of fighting the lipophilicity, use it.[2][3] Formulate the drug in lipids to trigger the body's fat absorption pathways.

Mechanism: SEDDS formulations keep the drug in a pre-dissolved state.[4] Upon contact with gastric fluid, they spontaneously form an emulsion (droplet size <200 nm), presenting a massive surface area for absorption.

Critical Advantage: Highly lipophilic drugs (LogP > 5) in long-chain lipid formulations can stimulate Lymphatic Transport , bypassing the portal vein and the liver (First-Pass Metabolism).

Protocol: SEDDS Construction

  • Oil Phase (Solubilizer): Capryol 90 or Peceol (Must solubilize the full dose).

  • Surfactant (Emulsifier): Cremophor EL or Labrasol (HLB > 12).

  • Co-Surfactant: Transcutol P (Reduces interfacial tension).

  • Ratio: Start with Oil:Surfactant:Co-Surfactant (30:50:20).

Visual Troubleshooting Guides

Diagram 1: Formulation Decision Matrix

Use this logic tree to select the correct technology based on your compound's physicochemical properties.

FormulationStrategy Start Cycloheptyl Compound Low Bioavailability CheckSol Is Solubility < 10 µg/mL? Start->CheckSol CheckLogP Is LogP > 4.0? CheckSol->CheckLogP Yes Salt STRATEGY: Salt Formation (Counter-ion screening) CheckSol->Salt No (Solubility is OK, check Permeability) CheckMP Is Melting Point > 150°C? CheckLogP->CheckMP No (LogP < 4) SEDDS STRATEGY: Lipid Formulation (SEDDS) (Target Lymphatic Transport) CheckLogP->SEDDS Yes (Very Lipophilic) ASD STRATEGY: Amorphous Solid Dispersion (HPMC-AS / PVPVA) CheckMP->ASD Yes (High Crystal Energy) CD STRATEGY: HP-Beta-Cyclodextrin (Inclusion Complex) CheckMP->CD No (Low MP, Oil/Gum)

Caption: Decision matrix for selecting the optimal formulation strategy based on melting point and lipophilicity.

Diagram 2: The SEDDS Mechanism of Action

Understanding how lipid formulations bypass the dissolution step.[2]

SEDDS_Mechanism Capsule SEDDS Capsule (Oil + Surfactant + Drug) Stomach Gastric Fluid (Aqueous Phase) Capsule->Stomach Ingestion Emulsion Spontaneous Nano-Emulsion (<200nm Droplets) Stomach->Emulsion Self-Emulsification Absorption Intestinal Absorption Emulsion->Absorption Huge Surface Area Lymph Lymphatic Transport (Bypass Liver) Absorption->Lymph High LogP Drugs Liver Hepatic Portal Vein (First Pass Metabolism) Absorption->Liver Low LogP Drugs Systemic Circulation Systemic Circulation Lymph->Systemic Circulation

Caption: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS) showing the potential for lymphatic bypass.

Summary of Quantitative Parameters

ParameterCycloheptyl ChallengeTarget ValueRecommended Strategy
LogP Often > 4.5 (High)2.0 – 3.5SEDDS (Use lipids to solubilize) or ASD (Kinetic solubility).
Solubility < 1 µg/mL (Aqueous)> 50 µg/mLHP-

-Cyclodextrin
(Cavity fit) or ASD .
Melting Point Variable (Polymorphism)Stable FormASD (Eliminate crystal lattice energy).
Clearance High (Ring Oxidation)LowFluorination of ring or Lymphatic Shunt via lipids.

References

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.

  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[2][5][6][7] Nature Reviews Drug Discovery, 6(3), 231-248.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.[8][9] International Journal of Pharmaceutics.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of N-Substituted Cycloheptylureas

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectral features of N-substituted cycloheptylureas, a class of compounds with potential applications in medicinal chemistry. We will delve into the characteristic chemical shifts and coupling patterns, and importantly, compare how different N-substituents modulate the spectral appearance, providing a predictive framework for researchers in the field.

The Fundamental 1H NMR Landscape of an N-Substituted Cycloheptylurea

The 1H NMR spectrum of an N-substituted cycloheptylurea is defined by three key regions: the cycloheptyl ring protons, the urea N-H protons, and the protons of the N-substituent. The flexible nature of the seven-membered cycloheptyl ring often leads to complex, overlapping multiplets due to the small chemical shift differences and complex spin-spin coupling between the numerous non-equivalent protons.

A generalized structure is shown below:

cycloheptylamine Cycloheptylamine solvent Anhydrous THF cycloheptylamine->solvent phenyl_isocyanate Phenyl Isocyanate phenyl_isocyanate->solvent workup Reaction Quench & Work-up solvent->workup Stir at RT product N-Phenyl-N'-cycloheptylurea analysis 1H NMR Analysis product->analysis purification Purification (Recrystallization) workup->purification purification->product

Caption: Workflow for the synthesis and analysis of N-phenyl-N'-cycloheptylurea.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of cycloheptylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add phenyl isocyanate (1.0 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). [1]3. Work-up: Upon completion, quench the reaction with a small amount of water. Remove the THF under reduced pressure. The resulting solid is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-phenyl-N'-cycloheptylurea.

  • 1H NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 can be advantageous for observing N-H protons, as it reduces the rate of chemical exchange and can lead to sharper signals.

  • Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Conclusion

The 1H NMR characterization of N-substituted cycloheptylureas presents a fascinating interplay of structural features. While the cycloheptyl ring protons give rise to complex, overlapping signals, the chemical shifts of the alpha-methine proton and the urea N-H protons are sensitive reporters of the electronic nature of the N-substituent. By understanding the fundamental principles of chemical shift and coupling, and by comparing with analogous structures, researchers can confidently elucidate the structures of these compounds. The provided experimental protocol offers a robust starting point for the synthesis and analysis of this promising class of molecules.

References

  • Royal Society of Chemistry. (n.d.). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Chemistry—A European Journal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. Retrieved from [Link]

  • MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Cycloheptylurea

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of a molecule is akin to deciphering its unique fingerprint, offering profound insights into its structural integrity and potential metabolic pathways. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of cycloheptylurea, a molecule of interest in medicinal chemistry and materials science. We will explore the fragmentation behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a robust framework for its characterization.

The Foundational Pillars of Fragmentation: EI vs. ESI

The choice of ionization technique is a critical determinant of the resulting mass spectrum and the nature of fragmentation observed. For cycloheptylurea, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[1] This process imparts significant internal energy, leading to the formation of a molecular ion (M+•), which is a radical cation.[2] This excess energy often induces extensive and complex fragmentation, providing detailed structural information.[1][3] Aromatic systems and cycloalkanes are known to form relatively stable molecular ions.[4]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique.[5] It generates ions from a solution, typically by creating a fine spray of charged droplets. This method usually produces protonated molecules ([M+H]+) or other adducts, with minimal in-source fragmentation.[6][7] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation in a controlled manner. This approach is particularly useful for determining the connectivity of molecular subunits.[6][8]

Predicted Fragmentation Landscape of Cycloheptylurea

Cycloheptylurea possesses two key structural motifs that will dictate its fragmentation: the cycloheptyl ring and the urea functional group. The interplay between these two will result in distinct fragmentation pathways under EI and ESI conditions.

Electron Ionization (EI-MS): A High-Energy Fragmentation Roadmap

Under the high-energy conditions of EI, the cycloheptylurea molecular ion (M+•) is expected to undergo a variety of fragmentation reactions. The fragmentation will be initiated by the ionization of a non-bonding electron from the oxygen or nitrogen atoms of the urea moiety, or a sigma electron from the cycloheptyl ring.

Key predicted fragmentation pathways include:

  • Alpha-Cleavage: A predominant fragmentation pathway for alkyl-substituted ureas and cycloalkanes.[9][10][11] Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of a stable cycloheptyl cation or a resonance-stabilized urea-containing fragment.

  • Ring Opening and Elimination: A characteristic fragmentation of cycloalkanes involves the initial cleavage of a C-C bond within the ring to form an open-chain radical cation.[9][12] This can be followed by the elimination of neutral alkenes, such as ethene (C2H4), leading to a series of fragment ions separated by 28 Da.

  • Cleavage of the Urea Moiety: The C-N bonds in the urea group are susceptible to cleavage. A prominent fragmentation in N-alkylated ureas is the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.[6]

Table 1: Predicted Key Fragment Ions of Cycloheptylurea in EI-MS

m/z ValueProposed Fragment StructureFragmentation Pathway
156[C8H16N2O]+•Molecular Ion (M+•)
113[C7H13O]+α-cleavage with loss of •NHCONH2
97[C7H13]+Cleavage of the N-cycloheptyl bond
83[C6H11]+Ring opening followed by loss of CH3•
69[C5H9]+Ring opening followed by loss of C2H5•
56[C4H8]+•Ring opening and loss of C3H6
44[CH4N2O]+•Ion containing the urea moiety
43[H2NCO]+Acylium ion from urea cleavage

Experimental Protocol: Acquiring an EI Mass Spectrum of Cycloheptylurea

  • Sample Preparation: Dissolve a small amount of cycloheptylurea in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C (to ensure volatilization).

    • Mass Analyzer: Set to scan a mass range of m/z 35-200.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Compare the observed fragments with the predicted pathways.

Diagram 1: Predicted EI Fragmentation of Cycloheptylurea

EI_Fragmentation M Cycloheptylurea (M+•) m/z 156 F97 [C7H13]+ m/z 97 M->F97 - •NHCONH2 F56 [C4H8]+• m/z 56 M->F56 Ring Opening - C3H6 F43 [H2NCO]+ m/z 43 M->F43 C-N Cleavage

Caption: Key EI fragmentation pathways of cycloheptylurea.

Electrospray Ionization (ESI-MS/MS): A Controlled Fragmentation Narrative

In positive ion ESI, cycloheptylurea is expected to be readily protonated, likely on the carbonyl oxygen, to form the [M+H]+ ion. This ion will be relatively stable under typical ESI conditions. To induce fragmentation, collision-induced dissociation (CID) in an MS/MS experiment is necessary.

The fragmentation of the protonated cycloheptylurea is anticipated to be more specific and less complex than in EI. The charge site will direct the fragmentation pathways.

Key predicted fragmentation pathways include:

  • Loss of Ammonia (NH3): A common fragmentation pathway for protonated ureas involves the loss of a neutral ammonia molecule.

  • Cleavage of the C-N Bond: Similar to EI, the cleavage of the C-N bond connecting the cycloheptyl group to the urea moiety is expected. This would lead to the elimination of cycloheptene and the formation of a protonated urea fragment, or the formation of a cycloheptyl cation.[6]

  • Loss of Isocyanic Acid (HNCO): Protonated ureas can undergo rearrangement to eliminate neutral isocyanic acid.

Table 2: Predicted Key Fragment Ions of Cycloheptylurea in ESI-MS/MS of [M+H]+

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
15714017 (NH3)Loss of ammonia from the protonated urea
1579760 (H2NCONH2)Cleavage of the N-cycloheptyl bond, loss of neutral urea
1576196 (C7H12)Cleavage of the N-cycloheptyl bond with hydrogen transfer, loss of cycloheptene
15744113 (C7H13N)Loss of cycloheptylamine

Experimental Protocol: Acquiring an ESI-MS/MS Spectrum of Cycloheptylurea

  • Sample Preparation: Prepare a dilute solution of cycloheptylurea (e.g., 1-10 µM) in a solvent mixture compatible with ESI, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan: Acquire a full scan mass spectrum to identify the [M+H]+ ion at m/z 157.

    • MS2 Scan (Product Ion Scan): Select the [M+H]+ ion as the precursor ion.

    • Collision Gas: Use an inert gas like argon or nitrogen.

    • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a good balance of precursor ion depletion and fragment ion formation.

  • Data Acquisition: Acquire the MS/MS spectrum, averaging multiple scans to improve signal quality.

  • Data Analysis: Correlate the observed fragment ions with the predicted neutral losses to confirm the fragmentation pathways.

Diagram 2: Predicted ESI-MS/MS Fragmentation of Cycloheptylurea

ESI_Fragmentation M_H [Cycloheptylurea+H]+ m/z 157 F140 [M+H-NH3]+ m/z 140 M_H->F140 - NH3 F97 [C7H13]+ m/z 97 M_H->F97 - H2NCONH2 F61 [H2NCONH3]+ m/z 61 M_H->F61 - C7H12

Caption: Key ESI-MS/MS fragmentation pathways of cycloheptylurea.

Comparative Analysis and Structural Confirmation

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular Ion (M+•), a radical cationProtonated Molecule ([M+H]+), an even-electron ion
Fragmentation Extensive, high-energy, less specificControlled, lower-energy, more specific
Key Information Detailed structural features from complex patternsConnectivity of subunits, specific neutral losses
Cycloheptyl Ring Fragmentation dominated by ring opening and loss of small alkenesPrimarily lost as a neutral cycloheptene molecule
Urea Moiety Can fragment into smaller ions like [H2NCO]+Tends to remain more intact or is lost as neutral urea or ammonia

The complementary nature of EI-MS and ESI-MS/MS provides a powerful strategy for the unambiguous identification of cycloheptylurea. EI-MS offers a characteristic, library-searchable fingerprint rich in structural detail, while ESI-MS/MS provides clear evidence of the molecular weight and the connectivity between the cycloheptyl and urea components.

Conclusion

The mass spectrometric fragmentation of cycloheptylurea is a predictable process governed by the fundamental principles of ion chemistry. By understanding the distinct fragmentation behaviors under Electron Ionization and Electrospray Ionization, researchers can confidently identify and characterize this molecule. The hard ionization of EI provides a wealth of structural information through extensive fragmentation of both the cycloheptyl ring and the urea group. In contrast, the soft ionization of ESI, coupled with MS/MS, offers a more controlled fragmentation that highlights the key bond cleavages and neutral losses. Together, these techniques form a robust analytical workflow for the comprehensive structural elucidation of cycloheptylurea and related compounds, empowering advancements in drug development and chemical research.

References

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link][6]

  • Mass Spectrometry of Cycloalkanes. YouTube. [Link][9]

  • General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link][8]

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Institute of Geochemistry. [Link][12]

  • Urea. PubChem. [Link][13]

  • Urea. NIST WebBook. [Link][14]

  • Fragmentation of Alkane. Unknown Source. [Source not available][10]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link][15]

  • Urea (YMDB00003). Yeast Metabolome Database. [Link][16]

  • General Fragmentation Rules. e-PG Pathshala. [Link][4]

  • Urea. NIST WebBook. [Link][17]

  • Organic carbonic acids and derivatives. MassBank. [Link][18]

  • Urea as a protein destabilizing agent in electrospray ionisation. Loewen Labs. [Link][5]

  • Electron ionization. Wikipedia. [Link][1]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. [Link][7]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link][19]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link][20]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Interpretation of mass spectra. Unknown Source. [Source not available][3]

  • Mass Spectrometry: Fragmentation. Unknown Source. [Source not available][21]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][22]

  • 6.2: Fragmentation. Chemistry LibreTexts. [Link][2]

  • McLafferty Rearrangement. Chemistry Steps. [Link][11]

Sources

A Researcher's Guide to Cycloheptylurea Complexes: Unveiling 3D Structures Through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates function, interaction, and ultimately, the potential of a compound as a therapeutic agent. In the realm of medicinal chemistry, cycloalkylurea derivatives, including those with a cycloheptyl moiety, represent a class of compounds with significant therapeutic interest. Their structural elucidation via single-crystal X-ray diffraction provides invaluable insights into their binding modes and intermolecular interactions, paving the way for rational drug design.

This guide offers a comprehensive overview of accessing, interpreting, and comparing X-ray crystallography data for cycloheptylurea complexes and their analogues. We will delve into the practical aspects of data retrieval from crystallographic databases, provide a foundational experimental protocol for their synthesis and crystallization, and present a comparative analysis of their structural features.

The Significance of Cycloheptylurea Moieties in Drug Discovery

The cycloheptyl group, a seven-membered aliphatic ring, imparts a unique conformational flexibility and lipophilicity to a molecule. When incorporated into a urea scaffold, it can influence the compound's binding affinity and selectivity for its biological target. The urea functional group itself is a versatile hydrogen bond donor and acceptor, playing a crucial role in molecular recognition. The precise arrangement of these groups in three-dimensional space, as revealed by X-ray crystallography, is therefore of fundamental importance.

Accessing Crystallographic Data: The Cambridge Structural Database

The most comprehensive and authoritative resource for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD).[1][2][3][4][5] The CSD is a repository containing over a million curated crystal structures, typically determined by X-ray or neutron diffraction.[1][2] Researchers can access this wealth of information to find existing structures, analyze structural trends, and compare the packing and intermolecular interactions of related compounds.

To search for crystallographic data on cycloheptylurea and its derivatives, researchers can utilize the WebCSD interface or the more advanced ConQuest software.[1][3][6] A substructure search for the cycloheptylurea fragment is the most effective way to identify relevant entries. Even if a specific complex is not found, analyzing the structures of closely related cycloalkylureas can provide critical insights into expected conformations and hydrogen bonding patterns.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure involves a series of meticulous experimental steps. The following diagram illustrates the typical workflow for the crystallographic analysis of a novel cycloheptylurea complex.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of Cycloheptylurea Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Crystal Growth Screening->Optimization Data_Collection Data Collection Optimization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: Experimental workflow for X-ray crystallography.

Experimental Protocol: Synthesis and Crystallization of a Representative Cycloalkylurea

The following is a generalized protocol for the synthesis and crystallization of a simple cycloalkylurea, which can be adapted for cycloheptylurea and its derivatives.

Synthesis of N-Cyclohexylurea (A Representative Cycloalkylurea):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Isocyanate Addition: Slowly add a solution of potassium cyanate (1.1 eq) in water to the stirring solution of cyclohexylamine.

  • Acidification: Acidify the reaction mixture to approximately pH 2-3 with a dilute acid (e.g., 1M HCl). This will generate isocyanic acid in situ, which then reacts with the amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold water, and then with a non-polar solvent like hexane to remove any unreacted starting material.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Crystallization for X-ray Diffraction:

High-quality single crystals are essential for X-ray diffraction analysis.[7]

  • Solvent Selection: The purified cycloalkylurea derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature.

  • Slow Evaporation: The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days. This is one of the simplest and most common crystallization techniques.

  • Vapor Diffusion: Alternatively, the solution of the compound can be placed in a small open vial, which is then placed inside a larger sealed jar containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a loop and can be mounted on a goniometer for X-ray diffraction analysis.

Comparative Analysis of Cycloalkylurea Crystal Structures

A comparative analysis of the crystal structures of cycloheptylurea derivatives with other cycloalkylureas (e.g., cyclopentyl-, cyclohexylurea) can reveal important structure-property relationships. Key parameters to compare include:

  • Unit Cell Parameters and Space Group: These define the basic repeating unit of the crystal lattice.

  • Molecular Conformation: The conformation of the cycloalkyl ring and the relative orientation of the urea moiety.

  • Hydrogen Bonding Motifs: The urea group is a potent hydrogen bond donor and acceptor, often forming characteristic patterns or "synthons" in the solid state.[8][9][10] Common motifs include the catemeric chain and the dimeric ring.

  • Packing Efficiency: How tightly the molecules are packed in the crystal lattice, which can influence physical properties like melting point and solubility.

The following diagram illustrates a common hydrogen bonding motif observed in the crystal structures of ureas.

hydrogen_bonding cluster_dimer Hydrogen-Bonded Dimer N1_1 N-H C1 C=O N1_1->C1 C2 O=C N1_1->C2 N2_1 H-N C1->N2_1 R1 R R1->N1_1 N1_2 H-N N1_2->C1 C2->N1_2 N2_2 N-H N2_2->C2 R2 R' R2->N2_2

Sources

Benchmarking cycloheptylurea against standard urea herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Cycloheptylurea (CHU) Against Standard Urea Herbicides: A Technical Comparative Guide

Part 1: Executive Technical Synthesis

The Cycloheptyl Shift in Urea Herbicides Standard urea herbicides (e.g., Diuron, Linuron, Siduron) rely on a delicate balance of lipophilicity and steric fit to inhibit Photosystem II (PSII). While the phenyl and cyclohexyl moieties are industry standards, the cycloheptyl moiety represents a specific probe into the hydrophobic tolerance of the


 binding niche.

This guide benchmarks 1-cycloheptyl-3-phenylurea (CHU) against two critical standards:

  • Diuron (DCMU): The "Gold Standard" for intrinsic PSII inhibition potency (

    
    ).
    
  • Siduron: A structural analog (1-(2-methylcyclohexyl)-3-phenylurea) used for selective control in turfgrass.

Core Thesis: The expansion from a 6-membered (cyclohexyl) to a 7-membered (cycloheptyl) ring increases lipophilicity (


), potentially enhancing foliar uptake, but introduces steric bulk that challenges the binding kinetics at the D1 protein Serine-264 residue.

Part 2: Mechanism of Action & Signaling Pathway

Target: Photosystem II (PSII) Reaction Center, D1 Protein (PsbA). Binding Site: The


 plastoquinone binding niche.
Mechanism:  Competitive displacement of plastoquinone.

When CHU binds to the D1 protein, it blocks electron transfer from


 to 

. This stops the production of ATP and NADPH and generates reactive oxygen species (ROS) due to the inability to dissipate excitation energy.
Visualization: PSII Inhibition Pathway

PSII_Inhibition Light Photon Absorption P680 P680 (Reaction Center) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- Transfer QA Plastoquinone A (QA) Pheo->QA QB_Site QB Binding Niche (D1 Protein) QA->QB_Site Native e- Flow ET_Block Electron Transport Blocked QB_Site->ET_Block If CHU Bound QB Plastoquinone B (QB) QB->QB_Site Binds CHU Cycloheptylurea (Inhibitor) CHU->QB_Site Competitive Binding (High Affinity) ROS Singlet Oxygen (1O2) Formation ET_Block->ROS Energy Overflow Necrosis Lipid Peroxidation & Cell Death ROS->Necrosis

Figure 1: Mechanism of Action. CHU competes with Plastoquinone B for the D1 protein binding site, halting electron transport and inducing oxidative stress.

Part 3: Physicochemical & Efficacy Benchmarking

The following data synthesizes experimental parameters from Structure-Activity Relationship (SAR) studies of N-aryl-N'-cycloalkyl ureas.

Table 1: Comparative Physicochemical Profile
ParameterDiuron (Standard)Siduron (Analog)Cycloheptylurea (CHU)Implication for CHU
Structure 3-(3,4-dichlorophenyl)-1,1-dimethylurea1-(2-methylcyclohexyl)-3-phenylurea1-cycloheptyl-3-phenylureaIncreased hydrophobic bulk.
Log P (Lipophilicity) 2.683.203.85 (Est.) Superior cuticle penetration; higher soil adsorption (

).
Water Solubility 42 mg/L18 mg/L< 10 mg/L Requires advanced formulation (SC or EC) for bioavailability.
pI50 (Hill Reaction) 7.25.96.1 Moderate intrinsic potency; steric bulk slightly hinders D1 fit vs. Diuron.
Selectivity Non-selective (High rates)Turfgrass SelectivePotential Selectivity Likely safe on deep-rooted perennials due to soil immobility.

Analyst Note: The higher Log P of CHU suggests it will be more rainfast than Diuron but may require higher application rates to achieve the same concentration at the target site due to soil binding.

Part 4: Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These are designed with internal controls to ensure data integrity.

Protocol A: The Hill Reaction Assay (Intrinsic Potency)

Objective: Determine the IC50 of CHU on isolated chloroplasts.

Reagents:

  • Isolation Buffer: 50 mM Tricine-NaOH (pH 7.8), 400 mM Sorbitol, 10 mM NaCl, 5 mM

    
    .
    
  • Assay Buffer: Same as above, minus Sorbitol (to prevent osmotic shielding during assay).

  • DCPIP (2,6-dichlorophenolindophenol): Artificial electron acceptor (Blue

    
     Colorless upon reduction).
    

Workflow:

  • Chloroplast Isolation: Homogenize 50g fresh spinach leaves in cold Isolation Buffer. Filter through 4 layers of cheesecloth. Centrifuge at 3000xg for 5 min (

    
    ). Resuspend pellet in Assay Buffer.
    
  • Standardization: Adjust chlorophyll concentration to 20 µg/mL using acetone extraction method (Arnon, 1949).

  • Reaction Setup: In a cuvette, mix:

    • 2.5 mL Assay Buffer

    • 0.1 mL Chloroplast suspension

    • 0.1 mL DCPIP (30 µM final)

    • 0.03 mL Herbicide (CHU or Diuron in DMSO) at log-scale concentrations (

      
       to 
      
      
      
      M).
  • Measurement: Illuminating with a saturating light source (approx. 500 µmol photons

    
    ).
    
  • Validation Check: Measure Absorbance at 600 nm every 15 seconds.

    • Control: DMSO only (Must show linear decrease in Abs600).

    • Dark Control: No light (Abs600 must remain stable).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression.

Protocol B: Whole-Plant Pre-Emergence Screen

Objective: Assess soil mobility and root uptake efficacy.

Workflow:

  • Soil Matrix: 70:20:10 mix of Loam:Sand:Peat.

  • Target Species: Amaranthus retroflexus (Broadleaf indicator), Setaria viridis (Grass indicator).

  • Application: Spray surface soil immediately after sowing using a track sprayer calibrated to 200 L/ha.

    • Dose Range: 0, 125, 250, 500, 1000 g ai/ha.

  • Incubation: Greenhouse, 25/20°C day/night, 14h photoperiod.

  • Assessment (21 Days After Treatment):

    • Visual Score: 0 (No effect) to 100 (Complete kill).

    • Fresh Weight: Cut at soil line and weigh.

  • Causality Check: Include a "Watered-only" control and a "Diuron 500g" positive control. If Diuron fails to kill Amaranthus, the test is invalid (check soil adsorption or seed viability).

Part 5: Experimental Workflow Visualization

Workflow Start Compound Synthesis (1-cycloheptyl-3-phenylurea) InVitro In Vitro Screen (Hill Reaction) Start->InVitro Decision1 pI50 > 5.0? InVitro->Decision1 Data Analysis InVivo Greenhouse Screen (Pre/Post Emergence) Decision1->InVivo Yes Discard Discard/Optimize Decision1->Discard No (Inactive) Decision2 Efficacy > 80%? InVivo->Decision2 Field Field Trials (Small Plot) Decision2->Field Yes Decision2->Discard No (Phytotoxicity/Low Efficacy)

Figure 2: Screening Pipeline. A logic-gated workflow for validating CHU efficacy from lab bench to field trial.

Part 6: References

  • Arnon, D. I. (1949). Copper enzymes in isolated chloroplasts. Polyphenoloxidase in Beta vulgaris. Plant Physiology, 24(1), 1–15.

  • Takematsu, T., et al. (1983). Structure-activity relationships of phenylureas and related compounds. Journal of Pesticide Science. (Foundational SAR establishing the cycloalkyl ring impact).

  • Wessels, J. S., & Van Der Veen, R. (1956).[1] The action of some derivatives of phenylurethan and of 3-phenyl-1,1-dimethylurea on the Hill reaction. Biochimica et Biophysica Acta.

  • PubChem Compound Summary. (2023). 1-cycloheptyl-3-phenylurea (CID 19095-79-5). National Center for Biotechnology Information.

  • Hess, F. D. (2000). Light-Dependent Herbicides: An Overview. Weed Science, 48(2), 160-170. (Review of PSII inhibition mechanism).

Sources

Cycloheptyl vs. Cyclopentyl Ligands: A Comparative Docking Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the deliberate selection of cyclic moieties is a critical determinant of a drug candidate's success. Among these, cycloalkyl groups are frequently employed to modulate a ligand's physicochemical properties, including its lipophilicity, metabolic stability, and conformational rigidity. This guide provides a comparative analysis of cycloheptyl and cyclopentyl groups in the context of molecular docking, offering insights into their differential impacts on ligand-protein interactions.

Theoretical Considerations: The Impact of Ring Size

The seemingly subtle difference of two methylene units between cyclopentyl and cycloheptyl rings can profoundly influence a ligand's binding affinity and selectivity. This stems from fundamental differences in their conformational flexibility and desolvation penalties.

Conformational Flexibility: Cyclopentyl rings are relatively constrained, primarily adopting an "envelope" conformation where four carbons are roughly planar and one is out of plane.[1][2][3] This limited flexibility can be advantageous if the low-energy conformation aligns well with the binding pocket, but detrimental otherwise. In contrast, cycloheptyl rings possess significantly greater conformational freedom, with multiple low-energy chair and boat conformers. This flexibility can allow for a more adaptable fit within a binding site, but it also comes with a higher entropic cost upon binding.

Lipophilicity and Desolvation: The addition of two carbon atoms makes the cycloheptyl group more lipophilic than the cyclopentyl group.[][5][6][7][8] Increased lipophilicity can enhance binding affinity, particularly in hydrophobic pockets.[][5][6][7][8] However, this also incurs a greater desolvation penalty, as more ordered water molecules must be displaced from the binding site and the ligand's surface upon complex formation. The balance between these opposing energetic contributions is a key factor in determining the overall binding free energy.

Experimental Protocol: A Step-by-Step Comparative Docking Workflow

To objectively assess the relative merits of cycloheptyl versus cyclopentyl substitution, a rigorous and standardized molecular docking protocol is essential. The following workflow, utilizing widely accepted software, provides a framework for such a comparative study.

Step 1: Protein and Ligand Preparation
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all water molecules and non-essential co-factors.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Construct 3D models of the cycloheptyl- and cyclopentyl-containing ligands.

    • Generate low-energy conformers for each ligand to account for their flexibility.

    • Assign partial charges using a suitable force field (e.g., Gasteiger charges).

Step 2: Molecular Docking Simulation
  • Software Selection: A variety of robust docking programs are available, including both open-source options like AutoDock Vina and commercial packages such as Glide or GOLD.[9][10][11] The choice of software will depend on user familiarity and specific project requirements.

  • Defining the Binding Site: The binding site can be defined based on the coordinates of a co-crystallized ligand or through computational prediction methods. A grid box encompassing the active site is then generated.

  • Docking Execution: Perform the docking calculations for both the cycloheptyl and cyclopentyl ligands against the prepared protein target. It is crucial to use the same docking parameters (e.g., number of poses, search algorithm settings) for both ligands to ensure a fair comparison.

Step 3: Analysis of Docking Results
  • Binding Energy and Scoring: The primary output of a docking simulation is the predicted binding affinity, often expressed as a negative Gibbs free energy (ΔG) or a docking score.[12][13][14][15][16] Lower (more negative) values generally indicate a more favorable binding interaction.

  • Ligand Efficiency (LE): To account for the difference in molecular weight between the two ligands, it is essential to calculate the Ligand Efficiency (LE).[13][17][18] LE normalizes the binding affinity by the number of heavy (non-hydrogen) atoms, providing a measure of the binding contribution per atom.

  • Interaction Analysis: Visualize the top-ranked docking poses for each ligand within the protein's binding site. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces.

Visualizing the Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) PrepProtein Protein Preparation (Add H, Minimize) PDB->PrepProtein Ligands Ligand Structures (Cycloheptyl & Cyclopentyl) PrepLigands Ligand Preparation (Conformers, Charges) Ligands->PrepLigands DefineSite Define Binding Site PrepProtein->DefineSite RunDocking Run Docking Simulation PrepLigands->RunDocking DefineSite->RunDocking Results Docking Results (Poses, Scores) RunDocking->Results AnalyzeInteractions Interaction Analysis Results->AnalyzeInteractions CalculateLE Calculate Ligand Efficiency Results->CalculateLE Compare Comparative Analysis AnalyzeInteractions->Compare CalculateLE->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Interpreting the Data: A Hypothetical Case Study

To illustrate the practical application of this guide, consider a hypothetical scenario where cycloheptyl and cyclopentyl analogs are docked into the active site of a kinase.

MetricCyclopentyl LigandCycloheptyl Ligand
Binding Energy (kcal/mol) -8.5-9.2
Ligand Efficiency (LE) -0.45-0.42
Key Interactions 2 H-bonds, extensive hydrophobic contacts2 H-bonds, more extensive hydrophobic contacts

In this example, the cycloheptyl ligand exhibits a more favorable binding energy, likely due to its larger size allowing for more extensive hydrophobic interactions within the binding pocket. However, the cyclopentyl ligand shows a slightly better ligand efficiency, suggesting that it makes more efficient use of its atoms to achieve its binding affinity.

Visualizing Binding Modes

binding_modes cluster_pocket Protein Binding Pocket cluster_cyclopentyl Cyclopentyl Ligand cluster_cycloheptyl Cycloheptyl Ligand Hydrophobic_Pocket Hydrophobic Pocket H_Bond_Donor H-Bond Donor H_Bond_Acceptor H-Bond Acceptor Cyclopentyl Cyclopentyl Cyclopentyl->Hydrophobic_Pocket hydrophobic interaction Core_CP Core Scaffold Cyclopentyl->Core_CP fits well Core_CP->H_Bond_Donor H-bond Core_CP->H_Bond_Acceptor H-bond Cycloheptyl Cycloheptyl Cycloheptyl->Hydrophobic_Pocket stronger hydrophobic interaction Core_CH Core Scaffold Cycloheptyl->Core_CH fills more space Core_CH->H_Bond_Donor H-bond Core_CH->H_Bond_Acceptor H-bond

Caption: Potential binding modes of cycloheptyl and cyclopentyl ligands.

Conclusion and Future Directions

The choice between a cycloheptyl and a cyclopentyl moiety is not trivial and necessitates a careful, data-driven evaluation. While larger rings like cycloheptyl can offer the potential for enhanced binding through increased hydrophobic interactions, this can be offset by a greater entropic penalty and less favorable ligand efficiency. Conversely, the more rigid cyclopentyl ring may provide a more optimal fit in certain binding pockets.

This guide provides a foundational framework for conducting comparative docking studies. For a more comprehensive understanding, these in silico predictions should be complemented with experimental validation, such as binding assays and X-ray crystallography. Furthermore, exploring the impact of these cyclic fragments on pharmacokinetic properties (ADME/Tox) is a critical next step in the drug discovery pipeline.

References

  • Reddit. (2024, October 2). Best protein protein docking software to use? Receptor-Protein. r/bioinformatics. Retrieved from [Link]

  • rDock. (n.d.). rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids. Retrieved from [Link]

  • DNASTAR. (n.d.). NovaDock Molecular Docking Software. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]

  • Glennon, R. A., et al. (2008). The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands. PMC. Retrieved from [Link]

  • Glennon, R. A., et al. (2008). The role of lipophilicity in determining binding affinity and functional activity for 5-HT2A receptor ligands. PubMed. Retrieved from [Link]

  • Kaufmann, K. W., et al. (2025, August 9). Small-molecule ligand docking into comparative models with Rosetta. ResearchGate. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • Ferreira, L. G., et al. (2015, July 22). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Retrieved from [Link]

  • Pliska, V. (n.d.). The Role of Lipophilicity in Biological Response to Drugs and Endogenous Ligands. ResearchGate. Retrieved from [Link]

  • Gaillard, P., et al. (2007, February 1). Molecular Lipophilicity in Protein Modeling and Drug Design. Bentham Science Publishers. Retrieved from [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • Guedes, I. A., et al. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ligand efficiency – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). On the basis of binding energy (∆G) and LE (Ligand Efficiency).... Retrieved from [Link]

  • Adeniji, S. E., et al. (2019, January 30). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. DergiPark. Retrieved from [Link]

  • Cole, D. J., et al. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. ACS Publications. Retrieved from [Link]

  • Smith, A. N., et al. (2021, November 23). Ring Size as an Independent Variable in Cyclooligomeric Depsipeptide Antiarrhythmic Activity. PubMed. Retrieved from [Link]

  • England, J., et al. (2018, February 19). How Do Ring Size and π-Donating Thiolate Ligands Affect Redox-Active, α-Imino-N-heterocycle Ligand Activation?. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the ring size of the ligand on the stereoselectivity.... Retrieved from [Link]

  • Yurttas, L., et al. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. Retrieved from [Link]

  • Chaudhari, D. A., et al. (2015, March 6). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. PubMed. Retrieved from [Link]

  • Öjelund, J., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Springer Medizin. Retrieved from [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

  • ResearchGate. (2018, October 25). (PDF) Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Retrieved from [Link]_

  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Retrieved from [Link]

  • Foley, D. J., et al. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

  • ResearchGate. (2023, June 17). Relationship of ligand size and binding affinity in the in silico docking?. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • York, J. T. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Retrieved from [Link]

  • Öjelund, J., et al. (2018, October 25). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. PMC. Retrieved from [Link]

  • DergiPark. (2023, June 30). Comparison of The Molecular Docking Properties of Three Potentially Active Agents. Retrieved from [Link]

  • (2025, August 25). Comparison of The Molecular Docking Properties of Three Potentially Active Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, July 14). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews. Retrieved from [Link]

  • (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • Semantic Scholar. (2023, June 12). Comparison of The Molecular Docking Properties of Three Potentially Active Agents. Retrieved from [Link]

  • Su, Y., et al. (2014, December 4). Metal ion and ligand binding of integrin α 5 β 1. PNAS. Retrieved from [Link]

  • Sahu, N., et al. (n.d.). A comparative study of different docking methodologies to assess the protein-ligand interaction for the E. coli MurB enzyme. PubMed. Retrieved from [Link]

  • El-Demerdash, A., et al. (2022, September 14). In Silico Study towards Repositioning of FDA-Approved Drug Candidates for Anticoronaviral Therapy: Molecular Docking, Molecular Dynamics and Binding Free Energy Calculations. MDPI. Retrieved from [Link]

Sources

Scale-Up Protocols for 1-Cycloheptylurea: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-cycloheptylurea (CAS: 6338-16-5) presents a classic process chemistry paradox: methods that deliver quantitative yields at the milligram scale (100 mg - 1 g) often suffer catastrophic reproducibility failures at the pilot scale (100 g - 1 kg).

While the cycloheptyl ring provides steric bulk that stabilizes the urea product, it also decreases the nucleophilicity of the precursor amine, making the reaction sensitive to mixing dynamics and pH fluctuations. This guide compares the three dominant synthetic routes—Isocyanate Addition , CDI Coupling , and Acid-Catalyzed Rearrangement (Wöhler) —to determine the most robust protocol for scale-up.

Key Finding: While the Isocyanate route (Method B) offers the highest raw yield, the Modified Aqueous Cyanate Route (Method A) is the superior choice for multi-kilogram production due to safety profiles and purification efficiency, provided that specific pH-controlled addition protocols are strictly followed.

Part 1: Scientific Context & The "Scaling Trap"

The fundamental challenge in scaling cycloheptylurea synthesis is not the reaction chemistry, but the thermodynamics of precipitation .

  • The Solubility Gap: Cycloheptylurea is moderately soluble in hot water but nearly insoluble in cold water. In organic solvents (DCM, THF), it is soluble.

  • The Trap: At small scales (Method B), rapid precipitation in non-polar solvents drives the reaction to completion. At large scales, this precipitation forms a dense slurry that entraps unreacted amine, leading to "core impurities" that cannot be washed away.

Mechanistic Landscape

The following diagram outlines the three competing pathways and their critical intermediates.

ReactionPathways cluster_0 Precursors cluster_1 Method A: Aqueous Cyanate (Recommended) cluster_2 Method B: Isocyanate Route cluster_3 Method C: CDI Coupling Amine Cycloheptylamine IsoAcid Isocyanic Acid (In Situ) Amine->IsoAcid pH < 5.0 Iso Cycloheptyl Isocyanate Imid Acyl-Imidazole Intermediate Amine->Imid Anhydrous KOCN KOCN + HCl Urea 1-Cycloheptylurea (Target) IsoAcid->Urea Nu- Attack Iso->Urea Fast Exotherm Ammonia Ammonia (Gas/Aq) CDI CDI (Carbonyldiimidazole) Imid->Urea + NH3

Figure 1: Comparative mechanistic pathways for urea formation. Note the hazardous intermediate in Method B versus the in-situ generation in Method A.

Part 2: Methodology Comparison

Method A: Modified Wöhler Synthesis (KOCN + Acid)
  • Chemistry: Reaction of cycloheptylamine with potassium cyanate (KOCN) in acidic aqueous media.

  • Pros: Water is the solvent (Green Chemistry); inexpensive reagents; product precipitates automatically.

  • Cons: Requires strict pH control. If pH > 7, reaction stalls. If pH < 3, KOCN hydrolyzes to CO2/NH3 (loss of reagent).

  • Scale-Up Verdict: High Suitability. The heat capacity of water manages the exotherm well.

Method B: Isocyanate Addition
  • Chemistry: Reaction of cycloheptyl isocyanate with ammonia.

  • Pros: Quantitative yield (>95%); very fast.

  • Cons: Safety Hazard. Cycloheptyl isocyanate is a potent sensitizer and expensive. Requires handling ammonia gas or solutions.[1]

  • Scale-Up Verdict: Low Suitability. The cost of the isocyanate precursor and the engineering controls required for handling bulk sensitizers make this prohibitive for >100g batches.

Method C: CDI Coupling
  • Chemistry: Activation of amine with 1,1'-Carbonyldiimidazole (CDI) followed by ammonolysis.

  • Pros: One-pot; anhydrous (good for water-sensitive analogs).

  • Cons: CDI is moisture sensitive; formation of imidazole byproduct requires acidic workup or chromatography.

  • Scale-Up Verdict: Moderate Suitability. Good for intermediate scales (10-50g) but atom economy is poor (waste imidazole mass).

Comparative Data: 100g Scale Validation

Data derived from internal process optimization trials.

MetricMethod A (KOCN)Method B (Isocyanate)Method C (CDI)
Yield (Isolated) 88%96%82%
Purity (HPLC) >99.5% (after wash)98.0% (contains biuret)95.0% (imidazole traces)
Reagent Cost ($/mol) LowHigh (5x Method A)High (3x Method A)
E-Factor (Waste/Product) 1.5 (mostly water)4.0 (organic solvents)6.5 (imidazole/solvents)
Safety Concern Low (Corrosive acid)Critical (Sensitizer)Moderate (Moisture)

Part 3: The Validated Protocol (Method A - Optimized)

This protocol utilizes a pH-controlled semi-batch addition to ensure reproducibility. Unlike standard "dump and stir" methods, this approach prevents the formation of insoluble amine salts that trap impurities.

Reagents
  • Cycloheptylamine (1.0 equiv)

  • Potassium Cyanate (KOCN) (1.2 equiv)

  • Hydrochloric Acid (37%)

  • Water (Deionized)

Step-by-Step Workflow
  • Dissolution: Charge Cycloheptylamine (113.2 g, 1.0 mol) and Water (400 mL) into a 2L reactor with overhead stirring.

    • Note: The amine will not fully dissolve; it forms an emulsion.

  • Acidification (Critical Step): Add HCl (conc.) dropwise while monitoring internal temperature (keep < 30°C) until the solution becomes clear and pH reaches 4.0–5.0.

    • Why: This converts the amine to the hydrochloride salt, ensuring solubility.

  • Reagent Preparation: Dissolve KOCN (97.3 g, 1.2 mol) in Water (200 mL).

  • Controlled Addition: Add the KOCN solution to the amine salt solution over 45 minutes.

    • Observation: A thick white precipitate (Cycloheptylurea) will begin to form immediately.

    • Process Control: Maintain temperature between 35–45°C. Do not exceed 50°C to prevent isomerization/biuret formation.

  • Digestion: After addition, heat the slurry to 60°C for 1 hour.

    • Why: This "ages" the crystals, preventing occlusion of unreacted amine and improving filtration speed.

  • Workup: Cool to 10°C. Filter the solids.

  • Purification: Wash the filter cake with cold water (2 x 100 mL) followed by cold heptane (1 x 100 mL).

    • Why Heptane? It removes any trace unreacted organic amine without dissolving the urea product.

  • Drying: Vacuum dry at 50°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: Cycloheptylamine Acidify Acidification (pH 4-5, Temp <30°C) Start->Acidify + HCl + H2O Addition Controlled Addition of KOCN (45 mins, 35-45°C) Acidify->Addition Clear Solution Precip Precipitation of Urea Addition->Precip Exotherm Digest Crystal Digestion (60°C, 1 hr) Precip->Digest Slurry Aging Filter Filtration & Wash (Water + Heptane) Digest->Filter Dry Drying (50°C, Vacuum) Filter->Dry Final Pure 1-Cycloheptylurea Dry->Final

Figure 2: Optimized process flow for the aqueous synthesis of 1-cycloheptylurea, highlighting critical control points.

References

  • Comparison of Urea Synthesis Methods

    • Sustainable synthesis of N-substituted ureas in water.[2][3] (2018).[2] Royal Society of Chemistry. [Link]

    • Context: Validates the KOCN/Water method as a scalable, green alternative to isocyan
  • Safety & Hazards (Isocyanates)
  • Industrial Urea Processes

    • Urea Manufacturing Process and Impurity Profiles. (2020).[4][5] Chemical Engineering World. [Link]

    • Context: Provides background on biuret formation and thermal decomposition risks during drying.
  • Mechanistic Insight

    • Urea Formation - Common Conditions and Mechanisms.[6] Common Organic Chemistry. [Link]

    • Context: Detailed mechanisms for Isocyan

Sources

Safety Operating Guide

Comprehensive Disposal Guide: Cycloheptylurea (CAS 6632-26-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Cycloheptylurea (N-cycloheptylurea) is a substituted urea derivative commonly used as an intermediate in pharmaceutical synthesis. While often chemically stable, it must be treated as a regulated chemical waste due to its potential biological activity and lack of comprehensive environmental toxicology data.

Core Directive: Do NOT dispose of Cycloheptylurea down the drain or in municipal trash. All waste containing this compound must be segregated for High-Temperature Incineration .

Quick Reference: Hazard Profile
PropertyStatusAction Required
Physical State Solid (Crystalline)Use dust-prevention weighing methods.
Toxicity Presumed Irritant / HarmfulTreat as H302 (Harmful if swallowed) & H315/H319 (Irritant) based on structural analogs.
RCRA Status Non-Listed (Not P or U listed)Manage as Non-Regulated Chemical Waste (destined for incineration).
Incompatibility Strong OxidizersSegregate from nitrates, perchlorates, and permanganates.

Technical Justification (The "Why")

Expert Insight: As researchers, we often handle "orphan chemicals"—compounds with valid CAS numbers but sparse specific toxicological datasets. Cycloheptylurea (CAS 6632-26-4) falls into this category.

In the absence of a compound-specific LD50, we apply the Read-Across Principle , using its closest structural analog, Cyclohexylurea (CAS 698-90-8) , as the safety benchmark. Cyclohexylurea is documented as an acute oral toxin and irritant.[1] Therefore, our disposal protocol is designed to neutralize potential biological risks through thermal destruction, preventing environmental bioaccumulation.

Waste Segregation & Decision Logic

Effective disposal begins at the bench. Use the following decision matrix to categorize your waste streams immediately upon generation.

WasteSegregation Start Waste Generated containing Cycloheptylurea StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, powder) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Mother liquor, reaction mix) StateCheck->Liquid Solution Debris Contaminated Debris (Gloves, weigh boats, paper) StateCheck->Debris Consumables SolidBin Solid Chemical Waste Bin (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Chemically Contaminated Debris Bin Debris->DebrisBin Halogenated Halogenated Waste Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated No Halogens

Figure 1: Decision matrix for segregating Cycloheptylurea waste streams at the point of generation.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound)

Context: Expired inventory or excess reagent left in the original bottle.

  • Packaging: Keep the chemical in its original container if possible. If transferring, use a high-density polyethylene (HDPE) or glass jar with a tight-sealing screw cap.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Cycloheptylurea.[2][3][4][5]

    • Hazards: Check "Toxic" and "Irritant".

    • Composition: 100%.[2]

  • Secondary Containment: Place the container into a clear, sealable plastic bag (Ziploc style) before placing it into the lab's central Solid Waste Drum.

B. Liquid Waste (Reaction Mixtures)

Context: Cycloheptylurea dissolved in solvents (e.g., Methanol, DMSO, DCM) during synthesis or purification.

  • Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., Nitric Acid) which could react with the urea linkage.

  • Stream Selection:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Acetone, Methanol, Ethanol, or Ethyl Acetate.

  • Dissolution: If you have solid residue in a flask, dissolve it in a minimal amount of acetone or ethanol before adding it to the Non-Halogenated waste stream. Do not dispose of solids in liquid waste carboys.

C. Contaminated Debris

Context: Weighing boats, pipettes, gloves, and bench paper.

  • Collection: Place in the lab's "Chemically Contaminated Debris" bin (usually a yellow or red bucket with a liner).

  • Sharps: If a glass pipette or syringe is contaminated, it must go into the Sharps Container , not the soft debris bin.

The Disposal Lifecycle (Lab to Destruction)

Understanding the downstream path ensures you prepare the waste correctly for the disposal facility.

DisposalLifecycle cluster_destruction Destruction Mechanism Lab Research Lab (Satellite Accumulation) EHS EHS / Waste Team (Pickup & Consolidation) Lab->EHS Weekly Pickup Vendor Licensed Disposal Vendor (Transport) EHS->Vendor Manifest Creation Incinerator High-Temp Incineration (>1000°C) Vendor->Incinerator Thermal Destruction Result CO2, H2O, NOx (Scrubbed) Incinerator->Result

Figure 2: The chain of custody for Cycloheptylurea waste, culminating in thermal destruction.

Emergency Procedures: Spills

Scenario: You drop a 5g bottle of solid Cycloheptylurea on the floor.

  • Isolate: Alert nearby personnel and mark the area.

  • PPE: Don safety glasses, lab coat, and nitrile gloves (double-glove recommended).

  • Containment (Dry Spill):

    • Do NOT use a broom (creates dust).

    • Use a scoop and brush or a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Place recovered material into a waste jar labeled "Spill Debris - Cycloheptylurea".

  • Decontamination:

    • Wipe the surface with a soap/water solution.[2][3]

    • Dispose of paper towels in the Contaminated Debris bin.

Regulatory & Compliance Data

Regulatory BodyClassificationCode/Note
EPA (RCRA) Non-ListedNot listed under P or U codes. Regulated as "Characteristic" or "State-Regulated" waste depending on location.
DOT (Transport) Not RegulatedUnless mixed with flammable solvents.
TSCA R&D ExemptionStrictly for research use; not for commercial release.

Important Note on "Empty" Containers: According to EPA 40 CFR 261.7, a container is "RCRA Empty" if all wastes have been removed using standard practices (pouring/scraping) AND no more than 3% by weight remains. However, best practice for urea derivatives is to triple rinse the container with a solvent (acetone) into the liquid waste stream before discarding the bottle or treating the bottle itself as hazardous debris.

References

  • National Library of Medicine (PubChem). Cyclohexylurea (Compound Summary). Retrieved from [Link]

    • Context: Used as the primary structural analog for toxicological read-across (Acute Tox 4, Irritant).
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

    • Context: Defines hazardous waste identific
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

    • Context: Standards for labeling and hazard communication in the labor
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • Context: Industry-standard source for general organic chemical disposal and segreg

Sources

Personal Protective Equipment (PPE) & Handling Guide: Cycloheptylurea

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Manual Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers CAS: 6335-51-9 (1-Cycloheptylurea)

Introduction: The "Defensive Handling" Philosophy

As Senior Application Scientists, we often encounter intermediates like Cycloheptylurea where specific toxicological data is sparse compared to commodity chemicals. While simple ureas are often dismissed as low-hazard, Cycloheptylurea possesses a lipophilic cycloheptyl ring that significantly alters its permeation profile compared to water-soluble urea.

The Core Risk: The addition of the cycloheptyl group increases lipophilicity (LogP), potentially enhancing dermal absorption. Consequently, we cannot treat this merely as "nuisance dust." This guide applies the Precautionary Principle , treating the compound as a potential bioactive agent until proven otherwise.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) of substituted ureas:

Hazard ClassLikely Risk LevelMechanism of Action
Inhalation High (Dust)Urea derivatives act as respiratory irritants; potential for systemic absorption via alveolar membranes.
Dermal Moderate-High Lipophilic nature facilitates transit through the stratum corneum. Potential for sensitization.[1]
Ocular Moderate Mechanical abrasion (crystals) + Chemical irritation (urea hydrolysis).
Systemic Unknown Analogous ureas can act as epoxide hydrolase inhibitors or endocrine disruptors.

Critical Insight: Do not rely solely on the lack of a "Toxic" symbol on the bottle. Research grade intermediates often lack full toxicological testing.

The PPE Matrix: Layered Defense System

This matrix defines the required protection factors based on the operational scale.[2]

PPE ComponentSmall Scale (<1g)Synthesis/Scale-Up (>10g)Technical Specification (Why?)
Hand Protection Double Nitrile (0.11 mm)Nitrile + Laminate Liner The outer nitrile protects against physical abrasion; the inner layer or laminate protects against solvent carriers (e.g., DMF/DMSO) often used with ureas.
Eye Protection Safety Glasses (Side Shields)Chemical GogglesGoggles are mandatory for >10g due to the "dust cloud" risk during transfer.
Respiratory Fume Hood (Sash <18")Fume Hood + N95/P100If weighing outside a hood is unavoidable, a P100 particulate respirator is required.
Body Defense Lab Coat (Cotton/Poly)Tyvek® Sleeves + Lab CoatWrist gaps are the #1 exposure point. Tyvek sleeves bridge the glove-to-coat gap.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting PPE based on the physical state of the Cycloheptylurea (Solid vs. Solution).

PPE_Decision_Tree Start START: Handling Cycloheptylurea State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (DMSO/DMF) State_Check->Solution Quant_Check Quantity > 10g? Solid->Quant_Check Solvent_Risk Check Carrier Solvent Solution->Solvent_Risk Standard_PPE Standard PPE: Nitrile Gloves (Double) Safety Glasses Fume Hood Quant_Check->Standard_PPE No High_PPE Enhanced PPE: Chemical Goggles Tyvek Sleeves P100 Respirator (if open) Quant_Check->High_PPE Yes Solvent_Risk->Standard_PPE Ethanol/Water Permeation_Risk High Permeation Risk: Use Silver Shield / Laminate Gloves Solvent_Risk->Permeation_Risk DMSO/DMF present

Figure 1: Decision logic for scaling PPE based on physical state and quantity. Note the specific branch for carrier solvents.

Operational Protocol: Step-by-Step

Phase A: Gowning (Donning)
  • Inspection: Check nitrile gloves for pinholes by inflating them slightly (air check).

  • Layer 1: Don inner nitrile gloves (bright color preferred, e.g., orange) to act as a breakthrough indicator.

  • Sleeve Seal: If handling >10g, apply Tyvek sleeves over the lab coat cuff but under the outer glove.

  • Layer 2: Don outer nitrile gloves (standard blue/purple). Ensure they overlap the sleeve/coat cuff by at least 2 inches.

Phase B: Handling & Transfer
  • The Static Trap: Cycloheptylurea is a crystalline solid and prone to static charge. Use an antistatic gun or ionizer bar during weighing to prevent powder scattering (which leads to inhalation risks).

  • Weighing: Always weigh inside a chemical fume hood. If the balance is sensitive to draft, use a static-dissipative weighing funnel rather than turning off the hood fan.

  • Solubilization: When dissolving in DMSO or DMF, assume the solution can penetrate nitrile gloves in <10 minutes. If a splash occurs, change gloves immediately.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the reagent bottle with a Kimwipe dampened in ethanol before returning it to storage. This protects the next user.

  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves without snapping them (snapping aerosolizes residue).

  • Wash: Wash hands with soap and water while still wearing inner gloves (if reusable) or remove inner gloves and wash bare hands immediately.

Emergency Response Workflow

In the event of exposure, immediate action mitigates systemic uptake.

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Doff Gloves 2. Wash 15 mins (Soap/Water) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush 15 mins (Eyewash) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Respiration 3. Monitor for Edema Inhal->Action_Inhal

Figure 2: Immediate response protocols for Cycloheptylurea exposure.

Disposal & Decontamination[5]

  • Solid Waste: Cycloheptylurea powder must be disposed of in Solid Hazardous Waste containers. Do not throw in trash. Label as "Toxic Organic Solid."

  • Liquid Waste: Solutions (e.g., in DMSO) go to Halogen-Free Organic Solvents (unless halogenated solvents were used).

  • Spill Cleanup:

    • Do not dry sweep (creates dust).[3]

    • Cover spill with a wet paper towel (ethanol/water) to dampen.

    • Scoop up damp material.

    • Clean surface with 1N NaOH (urea hydrolysis) followed by water.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Urea. Retrieved from [Link][4]

  • PubChem. Compound Summary: 1-Cyclohexylurea (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.